molecular formula C9H18N2O4 B1589855 (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate CAS No. 61040-20-8

(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate

Cat. No.: B1589855
CAS No.: 61040-20-8
M. Wt: 218.25 g/mol
InChI Key: HNGRJOCEIWGCTB-LURJTMIESA-N
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Description

(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate is a useful research compound. Its molecular formula is C9H18N2O4 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl (2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5,10H2,1-4H3,(H,11,13)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGRJOCEIWGCTB-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CN)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20471738
Record name Methyl 3-amino-N-(tert-butoxycarbonyl)-L-alaninate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61040-20-8
Record name 3-Amino-N-((1,1-dimethylethoxy)carbonyl)-L-alanine methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061040208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-amino-N-(tert-butoxycarbonyl)-L-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AMINO-N-((1,1-DIMETHYLETHOXY)CARBONYL)-L-ALANINE METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F23WZP7XJR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate, a synthetically versatile building block, is a cornerstone in the design and synthesis of innovative therapeutics. This guide provides a comprehensive overview of its chemical properties, a detailed examination of its synthesis, and its critical applications in the development of novel peptidomimetics and other complex drug candidates. With the strategic placement of a Boc-protected alpha-amino group and a free beta-amino group, this chiral molecule offers a unique scaffold for creating structurally diverse and biologically active compounds. This document serves as a technical resource for researchers, chemists, and drug development professionals, offering actionable insights and detailed protocols to effectively utilize this valuable intermediate in their research and development endeavors.

Introduction: The Strategic Importance of this compound

In the landscape of modern drug discovery, the quest for molecules with enhanced efficacy, selectivity, and pharmacokinetic profiles is paramount. Non-proteinogenic amino acids, such as 2,3-diaminopropionic acid (Dap) derivatives, have emerged as powerful tools in this pursuit. This compound, also known as Boc-Dap-OMe, is a prominent member of this class. The strategic placement of a tert-butyloxycarbonyl (Boc) protecting group on the α-amino function and a methyl ester on the carboxyl group leaves the β-amino group available for a wide array of chemical modifications.[1] This orthogonal protection scheme is the key to its utility, allowing for the stepwise and controlled introduction of various functionalities.

The incorporation of this building block into peptide chains or small molecules can introduce unique structural features, such as bends and turns, that can mimic the secondary structures of natural peptides.[2] This is particularly valuable in the design of peptidomimetics, compounds that emulate the biological activity of peptides but with improved stability against enzymatic degradation and better oral bioavailability.[3]

Table 1: Core Properties of this compound and its Hydrochloride Salt

PropertyThis compound (Free Base)This compound Hydrochloride
CAS Number 61040-20-8[4]181228-33-1
Molecular Formula C₉H₁₈N₂O₄[4]C₉H₁₉ClN₂O₄
Molecular Weight 218.25 g/mol [5]254.71 g/mol
Appearance Not specified (expected to be a solid or oil)White to off-white solid
Solubility Soluble in common organic solventsSoluble in DMSO

Synthesis and Purification: A Mechanistic Approach

The synthesis of this compound is not commonly detailed as a primary focus in literature but can be achieved through well-established synthetic transformations of amino acids. A highly efficient and conceptually straightforward approach involves the Hofmann rearrangement of the corresponding Nα-Boc-L-asparagine methyl ester. This method provides a direct pathway to the desired 2,3-diaminopropanoate scaffold.

Proposed Synthetic Pathway: Hofmann Rearrangement

The Hofmann rearrangement of a primary amide to a primary amine with one fewer carbon atom is a classic and reliable transformation in organic synthesis.[6][7] In this context, the amide side chain of asparagine is converted to the β-amino group of a diaminopropionic acid derivative.

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Hofmann Rearrangement Boc-Asn-OH Nα-Boc-L-Asparagine Boc-Asn-OMe Nα-Boc-L-Asparagine Methyl Ester Boc-Asn-OH->Boc-Asn-OMe MeOH, TMSCl Target_Molecule (S)-Methyl 3-amino-2-((tert- butoxycarbonyl)amino)propanoate Boc-Asn-OMe->Target_Molecule Br₂, NaOMe, MeOH

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Nα-Boc-L-Asparagine Methyl Ester

This initial step involves the esterification of the commercially available Nα-Boc-L-asparagine. A mild and efficient method utilizes trimethylchlorosilane (TMSCl) in methanol.[8]

  • Reaction Setup: In a round-bottom flask, suspend Nα-Boc-L-asparagine (1.0 eq.) in anhydrous methanol.

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add trimethylchlorosilane (2.0-3.0 eq.) dropwise with stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on silica gel.

Step 2: Hofmann Rearrangement to this compound

This key transformation converts the amide side chain to the desired primary amine. The use of methanolic sodium hypobromite is a common modification of the Hofmann rearrangement.[7]

  • Reagent Preparation: In a separate flask, prepare a solution of sodium methoxide in methanol. Cool this solution to -5 to 0 °C and slowly add bromine (1.0 eq.) to form sodium hypobromite in situ.

  • Reaction: To a solution of Nα-Boc-L-asparagine methyl ester (1.0 eq.) in methanol at 0 °C, add the freshly prepared sodium hypobromite solution dropwise.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Quenching and Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with a suitable organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the free base of this compound. For the hydrochloride salt, the purified free base can be dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of HCl in the same solvent. The resulting precipitate is then collected by filtration.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key expected signals in the ¹H NMR spectrum would include the methyl ester singlet, the tert-butyl singlet of the Boc group, and signals for the diastereotopic protons of the CH₂ group adjacent to the newly formed amino group.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the N-H stretches of the amine and carbamate, the C=O stretch of the ester and carbamate, and C-O stretches.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the molecule.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is employed to determine the enantiomeric purity of the final product, ensuring that no racemization has occurred during the synthesis.

Applications in Drug Development and Medicinal Chemistry

The unique structural features of this compound make it a valuable building block in several areas of drug discovery.

Synthesis of Peptidomimetics

Peptidomimetics are designed to mimic the structure and function of natural peptides while overcoming their inherent limitations, such as poor metabolic stability.[9] The incorporation of this compound allows for the introduction of a flexible linker at the β-position, enabling the synthesis of cyclic peptides, β-peptides, and other constrained analogues that can adopt specific conformations required for biological activity.[2]

Peptidomimetics Building_Block (S)-Methyl 3-amino-2-((tert- butoxycarbonyl)amino)propanoate Peptide_Chain Growing Peptide Chain Building_Block->Peptide_Chain Peptide Coupling Functionalization Functionalization of β-amino group Peptide_Chain->Functionalization Cyclization Cyclization Functionalization->Cyclization Peptidomimetic Novel Peptidomimetic Cyclization->Peptidomimetic

Caption: Role of the title compound in peptidomimetic synthesis.

Introduction of Side-Chain Diversity

The free β-amino group serves as a handle for the introduction of a wide variety of functional groups through standard amine chemistry. This allows for the creation of libraries of compounds with diverse side chains, which can be screened for biological activity. For example, the β-amino group can be acylated, alkylated, or used in the formation of ureas and thioureas, leading to compounds with a broad range of physicochemical properties.

Development of Targeted Drug Conjugates

The bifunctional nature of this molecule makes it an excellent linker for the development of targeted drug conjugates, such as antibody-drug conjugates (ADCs). The β-amino group can be attached to a targeting moiety (e.g., an antibody or a small molecule ligand), while the α-amino and carboxyl groups can be incorporated into a peptide linker that is attached to a cytotoxic payload.

Conclusion

This compound is a high-value building block for the synthesis of complex molecules with therapeutic potential. Its well-defined stereochemistry and orthogonal protecting group strategy provide a reliable and versatile platform for the creation of novel peptidomimetics and other drug candidates. The synthetic route outlined in this guide, based on the Hofmann rearrangement, offers a practical and efficient method for its preparation. As the demand for more sophisticated and effective therapeutics continues to grow, the importance of chiral building blocks like Boc-Dap-OMe in innovative drug design is set to increase.

References

  • PubChem. (n.d.). Boc-Dap-OH. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Hofmann rearrangement. Retrieved from [Link]

  • MDPI. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 15(4), 2793-2801. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION: Contents.
  • Frontiers. (2021). Editorial: Peptidomimetics: Synthetic Tools for Drug Discovery and Development. Frontiers in Chemistry, 9, 773303. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Organic letters, 16(16), 4244–4247. Retrieved from [Link]

  • UPCommons. (n.d.). DESIGNING PEPTIDOMIMETICS. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Peptidomimetics, a synthetic tool of drug discovery. Journal of medicinal chemistry, 55(1), 1–16. Retrieved from [Link]

  • Preprints.org. (2025). Peptidomimetics as next – generation therapeutic applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chembiochem : a European journal of chemical biology, 22(16), 2635–2659. Retrieved from [Link]

  • Chem-Impex. (n.d.). Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid. Retrieved from [Link]

Sources

An In-Depth Technical Guide to (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate: A Cornerstone for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This technical guide provides a comprehensive overview of (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate, a pivotal building block in modern peptide chemistry and drug development. The document delves into its fundamental physicochemical properties, molecular structure, and its critical role as a versatile synthetic intermediate. A detailed, field-tested protocol for its application in dipeptide synthesis is provided, alongside essential safety, handling, and storage information. This guide is intended for researchers, scientists, and professionals in the field of drug development and peptide synthesis, offering both foundational knowledge and practical insights to leverage this compound's full potential.

Introduction to this compound

This compound, often referred to as Boc-L-Dap-OMe in literature, is a chiral amino acid derivative that has garnered significant attention in the realm of medicinal chemistry and organic synthesis. Its structure features a propanoate backbone with two key functional groups: a primary amine at the 3-position and a tert-butoxycarbonyl (Boc)-protected amine at the chiral center on the 2-position. This unique arrangement makes it an invaluable asset in the construction of complex peptides and peptidomimetics.

The strategic placement of the Boc protecting group on the α-amino group allows for selective deprotection and subsequent peptide bond formation at this site, while the free primary amine at the 3-position can be utilized for further modifications, such as cyclization or the introduction of pharmacophoric moieties. This dual functionality is a key driver for its use in the synthesis of novel therapeutic agents, including protease inhibitors and other bioactive molecules.

Caption: 2D structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis, including reaction setup, purification, and storage. The compound is typically available as its hydrochloride salt to improve stability and handling, though the free amine is used in reactions.

PropertyValue (Free Amine)Value (Hydrochloride Salt)Source
Molecular Formula C₉H₁₈N₂O₄C₉H₁₉ClN₂O₄[1]
Molecular Weight 218.25 g/mol 254.71 g/mol [1][2]
Appearance -White to off-white solid[2]
Solubility -Soluble in DMSO[3]
Storage -Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[2]

Core Applications in Drug Development

The unique bifunctional nature of this compound makes it a valuable precursor in the synthesis of a variety of complex molecules with therapeutic potential. Its primary application lies in the field of peptide and peptidomimetic synthesis, where it serves as a non-canonical amino acid building block.

One of the key advantages of using this compound is the ability to introduce a primary amine into a peptide backbone, which can be used as a handle for further chemical modifications. This is particularly useful in the development of:

  • Cyclic Peptides: The free amine can be used to form a lactam bridge with a carboxylic acid group elsewhere in the peptide sequence, leading to the formation of cyclic peptides with enhanced stability and biological activity.

  • Branched Peptides: The primary amine can serve as an attachment point for another peptide chain or a small molecule, creating branched structures with unique pharmacological profiles.

  • Peptide Conjugates: The amine can be used to conjugate peptides to other molecules, such as imaging agents, targeting ligands, or cytotoxic drugs, for applications in diagnostics and targeted drug delivery.

A notable example of its application is in the synthesis of analogs of HCV protease inhibitors, where the diaminopropanoate scaffold is a key structural element.

Synthetic_Applications cluster_0 Starting Material cluster_1 Synthetic Pathways cluster_2 Resulting Structures A (S)-Methyl 3-amino-2-((tert- butoxycarbonyl)amino)propanoate B Peptide Coupling (at α-amino group) A->B D Linear Peptide Intermediate B->D C Functionalization (at 3-amino group) E Cyclic Peptides C->E F Branched Peptides C->F G Peptide Conjugates C->G D->C

Caption: Synthetic utility of this compound.

Detailed Experimental Protocol: Dipeptide Synthesis

This section outlines a representative protocol for the synthesis of a dipeptide using this compound. This procedure demonstrates a standard peptide coupling reaction followed by Boc deprotection.

Objective: To synthesize a dipeptide by coupling a second Boc-protected amino acid to the deprotected α-amino group of this compound.

Materials:

  • This compound hydrochloride

  • Boc-protected amino acid (e.g., Boc-Phe-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Experimental Workflow:

Dipeptide_Synthesis_Workflow A 1. Free Amine Generation B 2. Boc Deprotection A->B TFA/DCM C 3. Neutralization B->C DIPEA D 4. Peptide Coupling C->D Boc-AA-OH, DIC, HOBt E 5. Work-up & Purification D->E Aqueous wash F Dipeptide Product E->F Chromatography

Caption: Workflow for the synthesis of a dipeptide.

Step-by-Step Procedure:

  • Generation of the Free Amine:

    • Dissolve this compound hydrochloride (1.0 eq) in a minimal amount of water and add saturated aqueous sodium bicarbonate solution until the pH is ~8-9.

    • Extract the aqueous layer three times with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.

  • Boc Deprotection:

    • Dissolve the resulting free amine in a 1:1 mixture of TFA and DCM.

    • Stir the reaction mixture at room temperature for 30 minutes.

    • Remove the solvent and excess TFA under reduced pressure.

  • Neutralization:

    • Dissolve the crude deprotected product in DCM and cool to 0 °C.

    • Add DIPEA dropwise until the pH of the solution is ~8 (tested on wet pH paper).

  • Peptide Coupling:

    • In a separate flask, dissolve the second Boc-protected amino acid (e.g., Boc-Phe-OH, 1.1 eq) and HOBt (1.1 eq) in DMF.

    • Add DIC (1.1 eq) to this solution and stir for 10 minutes at 0 °C.

    • Add the activated amino acid solution to the neutralized solution from step 3.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the desired dipeptide.

Safety, Handling, and Storage

As a Senior Application Scientist, it is imperative to emphasize that proper safety protocols are non-negotiable for ensuring a secure and productive research environment.

  • Hazard Identification: this compound and its hydrochloride salt are classified as irritants. They can cause skin and serious eye irritation.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[5]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, follow the temperature recommendations provided in the physicochemical properties table.[2]

References

  • This compound hydrochloride. PubChem. [Link]

  • methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate. PubChem. [Link]

  • This compound. PubChem. [Link]

Sources

A Technical Guide to the Solubility of Boc-Dap-OMe in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility characteristics of N-α-tert-Butoxycarbonyl-L-α,β-diaminopropionic acid methyl ester (Boc-Dap-OMe), a critical building block in modern peptide synthesis and drug development. The content herein is curated for researchers, chemists, and formulation scientists, offering both theoretical underpinnings and practical, field-proven methodologies.

Core Compound Analysis: Boc-Dap-OMe

N-α-Boc-L-α,β-diaminopropionic acid methyl ester, hereafter referred to as Boc-Dap-OMe, is a derivative of the non-proteinogenic amino acid L-α,β-diaminopropionic acid (Dap). The strategic placement of the tert-butoxycarbonyl (Boc) protecting group on the alpha-amine and the methyl ester on the carboxyl group renders it a versatile synthon for solid-phase and solution-phase peptide synthesis. Understanding its solubility is paramount for efficient reaction setup, purification, and formulation.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C9H18N2O4[1]
Molecular Weight 218.25 g/mol (as free base)-
CAS Number 114559-25-0 (for HCl salt)[1][2][3]
Appearance Typically a white to off-white solid[2]

The structure of Boc-Dap-OMe features a bulky, lipophilic Boc group, a polar free beta-amine (β-NH2), a methyl ester, and a chiral center. This combination of a hydrophobic protecting group with a polar, hydrogen-bonding capable amine dictates its solubility, creating a nuanced profile that requires careful solvent selection. The free β-amine group, in particular, is a primary site for hydrogen bonding, significantly influencing interactions with protic solvents.

The Science of Solubility: Theoretical Framework

The principle of "like dissolves like" is the foundation for predicting solubility. A solute's ability to dissolve in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a protected amino acid derivative like Boc-Dap-OMe, the key factors are:

  • Polarity and Dielectric Constant: Solvents with a high dielectric constant are more effective at insulating the charged or polar parts of a solute molecule, facilitating dissolution.[4] While Boc-Dap-OMe is not zwitterionic, the polarity induced by the ester and the free amine means that moderately polar solvents are required to overcome the crystal lattice energy of the solid.

  • Hydrogen Bonding: The free β-amine group is a hydrogen bond donor, and the carbonyl oxygens of the Boc and ester groups are hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (protic solvents like alcohols) or effectively solvate these sites (polar aprotic solvents like DMF) are predicted to be effective.

  • Van der Waals Forces: The nonpolar tert-butyl group of the Boc protecting group and the methyl ester contribute to van der Waals interactions. Nonpolar solvents will primarily interact with these parts of the molecule, but these interactions are generally insufficient to dissolve the polar portions, leading to poor overall solubility.

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} caption [label="Interaction map between Boc-Dap-OMe functional groups and solvent classes.", fontsize=9, fontname="Arial"];

Empirical Solubility Profile of Boc-Dap-OMe

While exact quantitative data for Boc-Dap-OMe is not widely published, a qualitative and semi-quantitative profile can be constructed based on the principles above and empirical data for structurally similar N-Boc protected amino acid esters.

Summary of Solubility in Common Organic Solvents:

Solvent ClassSolventDielectric Constant (20°C)Predicted SolubilityRationale & Causality
Chlorinated Dichloromethane (DCM)9.1High DCM is a solvent of moderate polarity, ideal for solvating both the polar amine/ester groups and the lipophilic Boc group. It is a workhorse solvent in peptide synthesis for this reason.
Chloroform (CHCl3)4.8High Similar to DCM, its polarity is sufficient to dissolve many protected amino acids.
Polar Aprotic Dimethylformamide (DMF)36.7Very High DMF is an excellent solvent for peptide synthesis due to its high polarity and ability to act as a hydrogen bond acceptor, effectively solvating the peptide backbone and polar side chains.
Dimethyl Sulfoxide (DMSO)46.7Very High Similar to DMF, its high polarity and hydrogen bond accepting capability make it an excellent solvent, often capable of dissolving even difficult sequences.[5]
Acetonitrile (MeCN)37.5Moderate While highly polar, its hydrogen bonding capabilities are weaker than DMF or DMSO, which can limit its effectiveness for some protected amino acids.
Tetrahydrofuran (THF)7.6Moderate to Low Its lower polarity compared to DCM makes it less effective at solvating the polar groups of the molecule.
Alcohols (Protic) Methanol (MeOH)32.7High As a protic solvent, methanol can engage in strong hydrogen bonding with the β-amine and carbonyl groups, leading to good solubility.
Ethanol (EtOH)24.6Moderate Slightly less polar than methanol, resulting in moderately lower but still significant solubility.[6]
Nonpolar Aprotic Toluene2.4Very Low / Insoluble The low polarity is insufficient to overcome the solute-solute interactions of the polar functional groups.
Hexane / Heptane1.9Insoluble These solvents cannot effectively solvate the polar amine and ester functionalities, leading to insolubility.
Ethers Diethyl Ether4.3Low / Very Low The low polarity and limited hydrogen bonding ability prevent effective dissolution.

Note: Solubility is temperature-dependent. The predictions above are for ambient laboratory conditions (approx. 20-25°C).

Self-Validating Experimental Protocol for Solubility Determination

To ensure trustworthy and reproducible results, a rigorous, self-validating protocol for determining solubility is essential. The following equilibrium shake-flask method is a standard in the field.

Objective: To determine the saturation solubility of Boc-Dap-OMe in a target organic solvent at a specified temperature.

Materials:

  • Boc-Dap-OMe (purity ≥98%)

  • Target organic solvent (HPLC grade or equivalent)

  • Analytical balance (±0.01 mg)

  • Scintillation vials or sealed flasks (e.g., 20 mL)

  • Thermostatically controlled shaker or water bath

  • Syringe filters (0.22 µm, chemically compatible with solvent)

  • HPLC system with a suitable detector (e.g., UV or ELSD) or a high-precision gravimetric setup.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of Boc-Dap-OMe to a pre-weighed vial. The key is to ensure solid remains after equilibrium is reached.

  • Solvent Addition: Add a known volume or mass of the target solvent to the vial.

  • Equilibration: Seal the vial and place it in the thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Agitate the slurry for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The system is considered at equilibrium when consecutive measurements show no significant change in concentration.

  • Phase Separation: After equilibration, cease agitation and allow the excess solid to settle for at least 2 hours at the same constant temperature. This step is critical to avoid aspirating solid particles.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a pre-weighed collection vial. This ensures the removal of all undissolved microparticulates.

  • Quantification (Gravimetric Method):

    • Weigh the collection vial containing the filtered saturated solution.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature low enough to prevent degradation of the solute.

    • Once all solvent is removed, re-weigh the vial. The mass of the remaining solid is the amount of Boc-Dap-OMe that was dissolved in the initial aliquot.

  • Quantification (HPLC Method):

    • Prepare a series of calibration standards of Boc-Dap-OMe of known concentrations in the target solvent.

    • Dilute the filtered saturated solution with a known factor to bring its concentration within the calibration range.

    • Analyze the standards and the diluted sample by HPLC to determine the exact concentration.

  • Calculation: Express the solubility in desired units (e.g., mg/mL, g/L, or mol/L).

dot graph G { graph [fontname="Arial", fontsize=11, splines=ortho]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", margin=0.2]; edge [fontname="Arial", fontsize=10];

} caption [label="Workflow for equilibrium solubility determination.", fontsize=9, fontname="Arial"];

Practical Implications in Research and Development

A thorough understanding of Boc-Dap-OMe's solubility is not merely academic; it directly impacts the success of synthetic and formulation workflows.

  • Reaction Medium Selection: For peptide coupling reactions, the solvent must fully dissolve both the protected amino acid and the growing peptide chain on the resin (for SPPS) or in solution. DMF and DCM are primary choices because their high solubilizing power maximizes reaction kinetics and minimizes aggregation.

  • Purification Strategy: Solubility differences are exploited during purification. For instance, after a reaction in DCM, the product might be precipitated by adding a non-solvent like hexane or diethyl ether, in which Boc-Dap-OMe and its coupled products are insoluble. This is a common technique for workup and isolation.

  • Crystallization: To obtain crystalline material, a solvent system must be identified where the compound has high solubility at an elevated temperature and lower solubility upon cooling. A mixture of a good solvent (e.g., methanol) and a poor solvent (e.g., water or hexane) is often employed.

  • Formulation Development: For potential drug candidates incorporating this moiety, selecting appropriate solvents or co-solvent systems is a critical first step in developing stable, injectable, or oral formulations.

Conclusion

The solubility of Boc-Dap-OMe is a multi-faceted characteristic governed by the interplay of its lipophilic Boc group and its polar amine and ester functions. It exhibits high solubility in polar aprotic solvents like DMF and chlorinated solvents like DCM, making them ideal for synthetic applications. Protic solvents such as methanol also serve as effective solvents due to strong hydrogen bonding interactions. Conversely, it is virtually insoluble in nonpolar hydrocarbons. The systematic, empirical determination of solubility using validated protocols is essential for developing robust, efficient, and scalable chemical processes in drug discovery and development.

References

  • Aapptec. (n.d.). Fmoc-Dap(Boc)-OH, CAS 162558-25-0.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2755946, Boc-Dap-OH.
  • BLD Pharm. (n.d.). 162558-25-0|Fmoc-Dap(Boc)-OH.
  • Benchchem. (n.d.). Boc-Dap-OH | 73259-81-1.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations, Paper 159. Retrieved from [Link]

  • Advanced ChemTech. (n.d.). 2,3-Diaminopropionic Acid Archives.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]

  • Aapptec. (n.d.). Fmoc-D-Dap(Boc)-OH; CAS 198544-42-2.
  • Fako, E., & Hefter, G. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • Pal, A., & Lahiri, S. C. (1983). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 22A, 63-65.
  • El-Ghazaly, M. A., & El-Nahass, M. M. (2019). Variations in Proteins Dielectric Constants. Open Journal of Biophysics, 9, 69-79.
  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • Kumbharkhane, A. C., Puranik, S. M., & Mehrotra, S. C. (2012). Static dielectric constant and excess properties of amino acids. Journal of Chemical and Pharmaceutical Research, 4(1), 444-449.
  • Chem-Impex International, Inc. (n.d.). Nβ-Boc-L-2,3-diaminopropionic acid methyl ester hydrochloride. Retrieved from [Link]

  • Droge, S. T. J., & Goss, K.-U. (2013). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 93(6), 879-889.
  • Hirano, A., Wada, M., Sato, T. K., & Kameda, T. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 37-45.
  • Chemistry LibreTexts. (2021). 2.2: Solubility Lab. Retrieved from [Link]

  • Spiber Inc. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. Retrieved from [Link]

  • Jouyban, A., & Fakhree, M. A. A. (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations.
  • Avdeef, A., & Tsinman, K. (2005). Method for determining solubility of a chemical compound.

Sources

An In-depth Technical Guide to the Spectroscopic Data of Boc-Protected Diaminopropanoates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for tert-butoxycarbonyl (Boc)-protected diaminopropanoates. As crucial building blocks in peptide synthesis and drug development, a thorough understanding of their characterization is paramount for ensuring structural integrity and purity. This document moves beyond a simple listing of data, offering insights into the causal relationships behind experimental observations and providing validated protocols for analysis.

The Strategic Importance of Boc-Diaminopropanoates in Synthesis

2,3-Diaminopropionic acid (Dap) is a non-proteinogenic amino acid that serves as a versatile scaffold in medicinal chemistry and peptide science. Its two amino groups, α and β, offer a unique branching point for the synthesis of complex peptide architectures, including cyclic and branched peptides. The strategic protection of one of these amino groups with a Boc moiety is a critical step, allowing for the selective functionalization of the remaining free amine. The choice of protecting the α- or β-amino group leads to two key isomers, N-α-Boc-L-2,3-diaminopropionic acid and N-β-Boc-L-2,3-diaminopropionic acid, each with distinct applications and spectroscopic fingerprints.

The Boc protecting group is favored for its stability under a wide range of conditions and its facile, acid-labile removal, often with reagents like trifluoroacetic acid (TFA). This orthogonality is fundamental to modern solid-phase peptide synthesis (SPPS).[1]

Synthesis Strategy: The Rationale Behind Regioselective Protection

The selective protection of one amino group in the presence of another is a common challenge in organic synthesis. For diaminopropionic acid, achieving regioselectivity is crucial. While various methods for the mono-Boc protection of diamines exist, a common and effective strategy for synthesizing orthogonally protected diaminopropionic acid derivatives involves starting from a precursor with differentiated functionalities, such as N-α-Boc-Asp(OBn)-OH.

A well-established route employs a Curtius rearrangement to introduce the β-nitrogen.[2][3] This multi-step process provides a high degree of control over the placement of protecting groups.

Synthesis_Workflow cluster_start Starting Material cluster_process Key Transformation cluster_product Product N-alpha-Boc-Asp(OBn)-OH N-alpha-Boc-Asp(OBn)-OH Curtius_Rearrangement Curtius Rearrangement N-alpha-Boc-Asp(OBn)-OH->Curtius_Rearrangement 1. Acyl azide formation 2. Thermal rearrangement Protected_Dap Orthogonally Protected Diaminopropionic Acid Curtius_Rearrangement->Protected_Dap Trapping of isocyanate

Figure 1: Conceptual workflow for the synthesis of orthogonally protected diaminopropionic acid via a Curtius rearrangement.

Experimental Protocol: Synthesis of N-α-Boc-N-β-Cbz-L-2,3-diaminopropionic acid

This protocol is adapted from established literature procedures and illustrates the principles of orthogonal protection.[2][3]

  • Acyl Azide Formation: To a solution of N-α-Boc-L-aspartic acid β-benzyl ester in a suitable aprotic solvent (e.g., anhydrous THF) at 0 °C, add triethylamine followed by the dropwise addition of diphenylphosphoryl azide (DPPA).

  • Curtius Rearrangement: After stirring at 0 °C, the reaction mixture is carefully heated to reflux to induce the Curtius rearrangement, forming the corresponding isocyanate. The progress of the reaction should be monitored by TLC.

  • Trapping of the Isocyanate: To the solution containing the isocyanate, add benzyl alcohol and continue to reflux. This will trap the isocyanate as a carbamate, yielding the N-α-Boc-N-β-Cbz-protected diaminopropionic acid benzyl ester.

  • Deprotection of the Benzyl Ester: The benzyl ester can be removed by catalytic hydrogenation (e.g., using Pd/C in methanol) to afford the desired N-α-Boc-N-β-Cbz-L-2,3-diaminopropionic acid.

This approach ensures that the α- and β-amino groups are protected with orthogonal groups (Boc and Cbz, respectively), allowing for selective deprotection in subsequent synthetic steps.

Spectroscopic Characterization: A Comparative Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of these molecules. The chemical shifts and coupling patterns provide a detailed map of the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides key information about the protons in the molecule, including the characteristic signals of the Boc group and the diaminopropanoate backbone.

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data, providing information about the carbon skeleton of the molecule.

Assignment N-α-Boc-L-2,3-diaminopropionic acid N-β-Boc-L-2,3-diaminopropionic acid References
¹H NMR
Boc -C(CH₃)₃~1.4 ppm (s, 9H)~1.4 ppm (s, 9H)[4]
α-CHMultipletMultiplet
β-CH₂MultipletMultiplet
NH (Boc)Broad singletBroad singlet
NH₂Broad singletBroad singlet
COOHBroad singletBroad singlet
¹³C NMR
Boc C =O~155-157 ppm~155-157 ppm[4]
C OOH~170-175 ppm~170-175 ppm
Boc -C (CH₃)₃~80 ppm~80 ppm[4]
α-C H~50-55 ppm~50-55 ppm
β-C H₂~40-45 ppm~40-45 ppm
Boc -C(C H₃)₃~28 ppm~28 ppm[4]

Note: The exact chemical shifts can vary depending on the solvent and pH.

Interpretation and Causality:

  • The Boc Group: The most prominent feature in the ¹H NMR spectrum is the large singlet at approximately 1.4 ppm, integrating to nine protons, which is characteristic of the tert-butyl group of the Boc protecting group.[4] In the ¹³C NMR spectrum, the Boc group is identified by the quaternary carbon at ~80 ppm and the methyl carbons at ~28 ppm.[4] The carbamate carbonyl of the Boc group appears at around 155-157 ppm.[4]

  • The Diaminopropanoate Backbone: The α-proton and the two β-protons will appear as multiplets due to coupling with each other and with the adjacent amino groups. The diastereotopic nature of the β-protons can lead to more complex splitting patterns. The chemical shifts of the α-CH and β-CH₂ are highly dependent on which amino group is protected. When the α-amino group is protected, the α-proton is expected to be deshielded compared to when the β-amino group is protected. Conversely, the β-protons will be more deshielded in the N-β-Boc isomer.

  • Exchangeable Protons: The NH and COOH protons will typically appear as broad singlets and their chemical shifts are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

NMR_Interpretation cluster_HNMR ¹H NMR cluster_CNMR ¹³C NMR Molecule Boc-Diaminopropanoate Boc_H ~1.4 ppm (singlet, 9H) -C(CH₃)₃ Molecule->Boc_H yields signals for Backbone_H Multiplets α-CH, β-CH₂ Molecule->Backbone_H yields signals for Boc_C ~80 ppm (-C(CH₃)₃) ~28 ppm (-CH₃) ~155 ppm (C=O) Molecule->Boc_C yields signals for Backbone_C α-CH, β-CH₂, COOH Molecule->Backbone_C yields signals for

Figure 2: Relationship between the molecular structure of Boc-diaminopropanoate and its characteristic NMR signals.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of a Boc-protected diaminopropanoate will show characteristic absorptions for the N-H, C=O, and C-O bonds.

Functional Group **Characteristic Absorption (cm⁻¹) **Notes References
N-H Stretch (Amine)3300-3500 (broad)The free amino group will show a characteristic stretching vibration.
N-H Bend (Amine)1580-1650
N-H Stretch (Carbamate)~3300 (broad)
C=O Stretch (Carboxylic Acid)1700-1725 (strong, broad)Hydrogen bonding can broaden this peak.
C=O Stretch (Carbamate)1680-1700 (strong)A key indicator of the Boc group.[5]
C-O Stretch (Carboxylic Acid)1210-1320
C-O Stretch (Carbamate)1160-1170

Interpretation and Causality:

  • Carbonyl Absorptions: The two carbonyl groups (carboxylic acid and carbamate) will give rise to strong absorptions in the region of 1680-1725 cm⁻¹. The carboxylic acid C=O stretch is typically at a higher wavenumber than the carbamate C=O stretch.

  • N-H Vibrations: The N-H stretching vibrations of the free amine and the carbamate will appear as broad bands in the 3300-3500 cm⁻¹ region. The N-H bending vibration of the primary amine is also a useful diagnostic peak.

  • C-O Stretches: The C-O stretches of the carboxylic acid and the carbamate will be present in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the synthesized compound and can also provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a common soft ionization technique used for these types of molecules.[4]

Ion Description Expected m/z References
[M+H]⁺Protonated molecule205.12[4]
[M-C₄H₈+H]⁺ or [M-56+H]⁺Loss of isobutylene149.06
[M-Boc+H]⁺ or [M-100+H]⁺Loss of the Boc group105.05

Fragmentation Pathways and Rationale:

A common fragmentation pathway for Boc-protected amino acids involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da). The protonated molecule [M+H]⁺ is often the base peak in the ESI mass spectrum.

MS_Fragmentation M_H [M+H]⁺ m/z = 205.12 Loss_isobutylene [M - C₄H₈ + H]⁺ m/z = 149.06 M_H->Loss_isobutylene - C₄H₈ Loss_Boc [M - Boc + H]⁺ m/z = 105.05 M_H->Loss_Boc - Boc group

Figure 3: Common fragmentation pathways for Boc-protected diaminopropanoate in positive ion ESI-MS.

Conclusion

The spectroscopic characterization of Boc-protected diaminopropanoates is a critical aspect of their use in research and development. This guide has provided a detailed overview of the expected NMR, IR, and MS data, along with the underlying principles that govern these spectroscopic signatures. By understanding the "why" behind the data, researchers can more confidently synthesize, purify, and utilize these valuable building blocks in the creation of novel peptides and therapeutics. The provided synthetic strategies and analytical protocols serve as a self-validating system for ensuring the quality and identity of these important chemical entities.

References

  • Royal Society of Chemistry. (2021). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. [Link]

  • Chem-Impex. (n.d.). Nα-Boc-D-2,3-diaminopropionic acid. Retrieved January 23, 2026, from [Link]

  • Chem-Impex. (n.d.). Nβ-Boc-L-2,3-diaminopropionic acid. Retrieved January 23, 2026, from [Link]

  • Journal of Chemical, Biological and Physical Sciences. (2018). Regioselective synthesis and biological activity of novel β,β'-diaminoalcohols. [Link]

  • National Center for Biotechnology Information. (n.d.). Boc-Dap-OH. PubChem. Retrieved January 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,3-Diaminopropionic acid. PubChem. Retrieved January 23, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Retrieved January 23, 2026, from [Link]

  • Wiley Online Library. (2007). Facile Way to Synthesize Nα‐Boc‐Nβ‐Cbz‐2,3‐ Diaminopropionic Acid Derivatives via 5‐Oxazolidinone. [Link]

Sources

An In-depth Technical Guide to the Safe Handling and Management of Boc-(S)-Dap-OMe

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the safe handling, storage, and disposal of N-α-tert-Butyloxycarbonyl-(S)-2,3-diaminopropionic acid methyl ester, hereafter referred to as Boc-(S)-Dap-OMe. As a Senior Application Scientist, the following narrative synthesizes technical data with field-proven safety principles, emphasizing the causality behind each procedural recommendation to ensure a self-validating system of laboratory safety.

Boc-(S)-Dap-OMe and its derivatives are valuable chiral building blocks in medicinal chemistry and peptide synthesis.[1] Their structure, featuring a protected α-amino group and a free β-amino group, allows for precise chemical modifications essential in the development of novel therapeutic agents and complex peptides.[1][2] However, as with any laboratory chemical, particularly those with limited publicly available toxicological data, a robust and informed safety protocol is paramount. This document serves as a core resource for establishing such protocols.

Section 1: Chemical Identification and Physicochemical Properties

Understanding the fundamental properties of a substance is the foundation of a thorough risk assessment. While comprehensive experimental data for Boc-(S)-Dap-OMe is not extensively published, we can consolidate information from suppliers and databases for its closely related hydrochloride salt, which informs its handling as a solid.

PropertyValueSource
Chemical Name N-α-Boc-(S)-2,3-diaminopropionic acid methyl ester hydrochloride[3]
Synonyms Boc-Dap-OMe HCl, Dap(Boc)-OMe·HCl[3]
CAS Number 114559-25-0[3]
Molecular Formula C₉H₁₈N₂O₄·HCl[3]
Molecular Weight 254.74 g/mol [3]
Appearance White crystalline powder[3]
Purity ≥ 97% (HPLC)[3]
Storage Temperature 0 - 8 °C[3]

Section 2: Hazard Identification and Risk Assessment

A critical aspect of handling research chemicals is acknowledging the absence of comprehensive hazard data. For many specialized reagents like Boc-(S)-Dap-OMe, full toxicological and ecological profiles are unavailable.[4] Therefore, the guiding principle must be to treat the substance with a high degree of caution, assuming potential hazards until proven otherwise.

GHS Classification: Based on available Safety Data Sheets (SDS) for structurally similar compounds, a definitive GHS classification for Boc-(S)-Dap-OMe is not established. Many suppliers list it as "Not a hazardous substance or mixture" or indicate that data is not available.[4] However, some protected amino acids can act as skin sensitizers or irritants.[5][6]

Principle of Causality: The lack of data necessitates a conservative approach. The primary risks stem from the potential for inadvertent exposure via inhalation of fine powder, skin/eye contact, or ingestion.[7][8] The risk assessment process, therefore, focuses on minimizing these exposure routes through engineered controls and personal protective equipment.

The following diagram outlines the logical flow for a comprehensive risk assessment before handling Boc-(S)-Dap-OMe.

RiskAssessment cluster_assessment Risk Assessment Workflow Start Identify Chemical: Boc-(S)-Dap-OMe ReviewSDS Review SDS & Literature (Acknowledge Data Gaps) Start->ReviewSDS IdentifyHazards Identify Potential Hazards - Inhalation (powder) - Skin/Eye Contact - Ingestion ReviewSDS->IdentifyHazards AssessExposure Assess Exposure Potential - Quantity used - Frequency of handling - Dust generation IdentifyHazards->AssessExposure DetermineControls Determine Control Measures (Engineering, Admin, PPE) AssessExposure->DetermineControls Implement Implement Controls & Develop SOP DetermineControls->Implement Review Review & Update Protocol Periodically Implement->Review

Caption: Risk assessment workflow for Boc-(S)-Dap-OMe.

Section 3: Safe Handling and Exposure Control

Adherence to good industrial hygiene and safety practices is essential.[8][9] The following protocols are designed to minimize exposure and ensure a safe laboratory environment.

Engineered Controls: The primary engineering control is a certified chemical fume hood.[10]

  • Causality: Handling the solid powder, especially during weighing and transfer, can generate fine airborne particulates. A fume hood provides critical ventilation to capture these particulates at the source, preventing respiratory exposure.[10]

Step-by-Step Handling Protocol:

  • Preparation: Before retrieving the compound from storage, ensure the chemical fume hood is operational and the work area is decontaminated and clear of unnecessary items. Assemble all necessary equipment (spatulas, weigh boats, vials, solvents) and PPE.

  • Equilibration: If the compound is stored refrigerated, allow the sealed container to warm to room temperature before opening.[11]

    • Causality: This crucial step prevents atmospheric moisture from condensing on the cold powder, which can degrade the compound and affect weighing accuracy.[11]

  • Weighing and Transfer: Conduct all manipulations of the solid compound within the fume hood. Use a dedicated spatula. If transferring to a reaction vessel, do so carefully to minimize dust generation.

  • Solubilization: Add solvent to the solid slowly to avoid splashing. Ensure the chosen solvent is compatible with the compound and subsequent reaction steps.

  • Post-Handling: Tightly seal the main container immediately after use. Decontaminate the spatula and work surface. Dispose of contaminated consumables (e.g., weigh boats, gloves) in the designated chemical waste stream.[10]

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[8][9] Do not eat, drink, or smoke in the laboratory area.[7]

The diagram below illustrates a standard workflow for safely handling and preparing a solution of Boc-(S)-Dap-OMe.

HandlingWorkflow cluster_workflow Safe Handling & Solution Preparation Start Gather PPE & Equipment Equilibrate Equilibrate Sealed Container to Room Temperature Start->Equilibrate FumeHood Work Inside Certified Chemical Fume Hood Equilibrate->FumeHood Weigh Weigh Solid Compound (Minimize Dust) FumeHood->Weigh Dissolve Prepare Solution (Add Solvent to Solid) Weigh->Dissolve Store Tightly Seal & Return Source Container to Storage Dissolve->Store Cleanup Decontaminate Workspace & Dispose of Waste Store->Cleanup End Wash Hands Thoroughly Cleanup->End

Caption: Standard workflow for handling Boc-(S)-Dap-OMe.

Section 4: Personal Protective Equipment (PPE)

PPE is the last line of defense against chemical exposure. Its selection must be appropriate for the task and potential hazards.[10]

TaskRequired PPERationale / Standard
Storage Retrieval Lab Coat, Safety Glasses, Nitrile GlovesProtects against incidental contact with contaminated surfaces.
Weighing/Handling Solid Lab Coat, Chemical Splash Goggles, Nitrile Gloves, N95 Respirator (optional, based on risk assessment)Goggles provide superior protection over glasses from airborne powder.[12] A respirator may be prudent for handling larger quantities.
Preparing Solutions Lab Coat, Chemical Splash Goggles, Nitrile GlovesProtects against splashes of the chemical solution.
Cleaning Spills Lab Coat, Chemical Splash Goggles, Nitrile Gloves (or heavier duty)Ensures protection during active cleanup of potentially hazardous material.

Causality for Glove Use: Nitrile gloves provide adequate protection against incidental contact.[10] It is critical to inspect gloves before use and to practice proper removal techniques to avoid contaminating the skin. Contaminated gloves should be disposed of immediately in the appropriate waste stream.

Section 5: Storage and Stability

Proper storage is essential for maintaining the chemical integrity and purity of Boc-(S)-Dap-OMe.

  • Temperature: Store in a dry, cool, and well-ventilated place.[4] For long-term stability, refrigeration at 0-8°C is recommended.[3] Some laboratories may opt for storage at -20°C, which is a common practice for protected amino acids.[11][13]

  • Atmosphere: Keep containers tightly closed to prevent moisture ingress and potential degradation.[7][9]

  • Incompatibilities: Avoid storage with strong oxidizing agents.[12]

  • Causality: Boc-protecting groups are acid-labile.[2] While stable under recommended storage, prolonged exposure to moisture or incompatible chemicals can compromise the compound's purity, affecting experimental outcomes.

Section 6: Emergency Procedures

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[4][10]

  • Skin Contact: Remove contaminated clothing. Wash skin thoroughly with soap and water.[4] If irritation or a rash occurs, seek medical advice.[6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4]

Spill Response:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation and wear appropriate PPE.

  • For a solid spill, carefully sweep up the material to avoid generating dust and place it into a suitable, labeled container for disposal.[12]

  • Decontaminate the spill area with an appropriate cleaning agent.

  • Prevent chemical from entering drains.[4]

Fire-Fighting Measures:

  • Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[4]

  • Firefighters should wear self-contained breathing apparatus (SCBA) if necessary.[4]

Section 7: Waste Disposal

All waste containing Boc-(S)-Dap-OMe, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as chemical waste.

  • Collect waste in designated, labeled, and sealed containers.[10]

  • Do not dispose of the chemical down the drain or in regular trash.[10]

  • Disposal must be conducted in accordance with all local, state, and federal regulations, typically via a licensed chemical destruction facility.

Causality: Improper disposal can lead to environmental contamination. Although specific ecotoxicity data is lacking, many synthetic organic molecules can have long-term adverse effects on aquatic environments.[6]

References

  • Yanfen Biotech. (2024). Proper Storage and Handling Guidelines for Peptides. Retrieved from [Link]

  • AAPPTec. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

  • BASF. (2020). Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2755946, Boc-Dap-OH. Retrieved from [Link]

  • AAPPTec. (n.d.). Fmoc-Dap(Boc)-OH, CAS 162558-25-0. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Substance Information - ECHA. Retrieved from [Link]

  • Biovera. (2024). Laboratory Safety Guidelines for Peptide Handling. Retrieved from [Link]

  • BioLongevity Labs. (2025). Peptide Stability: Guidelines and SOPs for Handling and Storage. Retrieved from [Link]

  • BioLongevity Labs. (n.d.). Best Practices for Storing Peptides: Maximizing Stability and Potency. Retrieved from [Link]

  • Severn Biotech. (n.d.). Fmoc-Trp(Boc)-OH >98%_sds. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). N-Fmoc-N'-Boc-L-2,3-Diaminopropionic acid. Retrieved from [Link]

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A Senior Application Scientist's Guide to Diaminopropionic Acid Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diaminopropionic acid (DAP), a non-proteinogenic amino acid characterized by the presence of two primary amines, represents a uniquely versatile scaffold in modern synthetic chemistry. Its incorporation into peptides and small molecules offers a strategic gateway to novel chemical entities with tailored biological functions. The true potential of DAP is unlocked through its derivatives, where differential protection of the α- and β-amino groups allows for precise, site-selective modifications. This guide provides an in-depth review of the synthesis of key DAP derivatives, focusing on the underlying chemical principles, field-proven protocols, and their transformative applications in peptide science and drug discovery. We will explore the critical concept of orthogonal protection, detail the synthesis of cornerstone building blocks like Fmoc-Dap(Boc)-OH, and illustrate their use in creating complex molecular architectures through on-resin modifications.

The Diaminopropionic Acid Core: A Hub of Chemical Potential

2,3-Diaminopropionic acid (DAP) is an alanine derivative featuring an additional amino group on its β-carbon[1]. This seemingly simple modification has profound implications for its chemical utility. The presence of two distinct nucleophilic centers—the α- and β-amines—provides a handle for introducing branching, cyclization, or conjugated moieties, making DAP a prized building block in medicinal chemistry.

  • Natural Significance: L-DAP is a precursor to various natural products, including the siderophore staphyloferrin B produced by Staphylococcus aureus and several antibiotics[2][3]. Its presence in bioactive peptides like capreomycin and bleomycins underscores its evolutionary selection as a key structural motif[4].

  • Therapeutic Relevance: Beyond natural products, protected L-Dap derivatives have been investigated as potent inhibitors of advanced glycation end-products (AGEs), which are implicated in the pathologies of diabetes and neurodegenerative diseases[4]. This highlights the therapeutic potential inherent in the DAP scaffold itself.

The primary challenge and opportunity in harnessing DAP lies in chemically distinguishing between its two amino groups. Without precise control, synthetic manipulations would result in a statistical mixture of products, rendering the process inefficient and impractical for targeted synthesis. This necessitates the core strategy of orthogonal protection.

The Cornerstone of DAP Synthesis: Orthogonal Protection

The concept of "orthogonal protection" is paramount in DAP chemistry. It refers to the use of two or more protecting groups on the different amino functions that can be removed under mutually exclusive conditions. For instance, one group might be labile to acid, while the other is removed by a base or a specific catalyst. This strategy provides the synthetic chemist with complete control over which amine is revealed for subsequent reaction.

The most common and synthetically valuable combination for Solid-Phase Peptide Synthesis (SPPS) involves:

  • The Fmoc (9-fluorenylmethyloxycarbonyl) group: Protecting the α-amine (Nα), it is stable to acid but readily cleaved by a mild base (e.g., piperidine). This is the standard protecting group for the α-amine in modern SPPS.

  • The Boc (tert-butyloxycarbonyl) group: Protecting the β-amine (Nβ), it is stable to the basic conditions used for Fmoc removal but is cleanly cleaved by mild acid (e.g., trifluoroacetic acid, TFA).

This Fmoc/Boc orthogonality is the workhorse of DAP-based peptide modification, allowing the peptide backbone to be extended via standard Fmoc-SPPS, followed by the selective deprotection and functionalization of the DAP side chain on the solid support.

Orthogonal_Protection cluster_protection Orthogonal Protection cluster_deprotection Selective Deprotection cluster_reaction Site-Selective Reaction DAP Diaminopropionic Acid (DAP) Core (H₂N-CH₂(α)CH(β)-COOH) N_alpha Nα Protection (Fmoc) DAP->N_alpha α-Amine N_beta Nβ Protection (Boc) DAP->N_beta β-Amine Fmoc_Removal Piperidine (Base) N_alpha->Fmoc_Removal Base Labile Boc_Removal TFA (Acid) N_beta->Boc_Removal Acid Labile Peptide_Elongation Peptide Chain Growth Fmoc_Removal->Peptide_Elongation Enables Side_Chain_Mod Side-Chain Functionalization Boc_Removal->Side_Chain_Mod Enables

Caption: Orthogonal protection scheme for DAP in peptide synthesis.

Synthesis of the Workhorse Building Block: Fmoc-L-Dap(Boc)-OH

The orthogonally protected Fmoc-L-Dap(Boc)-OH is arguably the most critical derivative for incorporating DAP into peptides for subsequent modification[5]. Several synthetic routes have been developed, most commonly starting from readily available and chiral amino acids like L-aspartic acid or L-serine to preserve stereochemistry[4][6]. A highly efficient and widely cited approach utilizes a Curtius rearrangement starting from a protected aspartic acid derivative[6][7][8].

Causality of the Synthetic Strategy: The logic of this pathway is to transform the side-chain carboxylic acid of aspartic acid into the β-amino group of DAP. The Curtius rearrangement is an ideal reaction for this purpose, as it converts an acyl azide into an isocyanate with the loss of N₂, which can then be trapped by an alcohol (like t-butanol) to form a carbamate (the Boc group).

Synthetic Workflow Overview

Synthesis_Workflow Start Fmoc-Asp(OtBu)-OH (Starting Material) Step1 Acyl Azide Formation (e.g., DPPA, Et₃N) Start->Step1 1 Step2 Curtius Rearrangement (Heat) Step1->Step2 2 Step3 Isocyanate Trapping (t-BuOH) Step2->Step3 3 Step4 Final Deprotection/Saponification (e.g., LiOH) Step3->Step4 4 Product Fmoc-Dap(Boc)-OH (Final Product) Step4->Product 5

Caption: Key stages in the synthesis of Fmoc-Dap(Boc)-OH.

Detailed Experimental Protocol: Synthesis via Curtius Rearrangement

This protocol is a representative synthesis adapted from established literature procedures[6][7][8].

Materials:

  • Nα-Fmoc-L-Aspartic acid β-tert-butyl ester (Fmoc-Asp(OtBu)-OH)

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (Et₃N)

  • Toluene, Anhydrous

  • tert-Butanol (t-BuOH)

  • Dioxane

  • Lithium Hydroxide (LiOH)

  • Ethyl Acetate (EtOAc)

  • 1N Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Acyl Azide Formation:

    • To a stirred solution of Fmoc-Asp(OtBu)-OH (1.0 equiv.) in anhydrous toluene at 0 °C under a nitrogen atmosphere, add triethylamine (1.1 equiv.).

    • Slowly add diphenylphosphoryl azide (DPPA) (1.1 equiv.) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

    • Scientist's Insight: The use of DPPA is a safe and efficient way to generate the acyl azide in situ, avoiding the isolation of potentially explosive intermediates. The low temperature at the start controls the initial reaction rate.

  • Curtius Rearrangement and Isocyanate Trapping:

    • To the reaction mixture, add tert-butanol (5.0 equiv.).

    • Heat the mixture to reflux (approx. 80-90 °C) and maintain for 4-6 hours, monitoring by TLC for the disappearance of the starting material. The rearrangement and trapping occur in this step.

    • Cool the reaction to room temperature.

    • Scientist's Insight: Refluxing provides the thermal energy required for the rearrangement of the acyl azide to the isocyanate. The excess t-butanol ensures efficient trapping to form the desired Boc-protected amine.

  • Work-up and Isolation of Intermediate:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 1N HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected intermediate, Fmoc-Dap(Boc)-OtBu.

  • Final Saponification:

    • Dissolve the crude intermediate in a mixture of dioxane and water (e.g., 3:1 v/v).

    • Add Lithium Hydroxide (LiOH) (1.5 equiv.) and stir at room temperature for 2-4 hours, monitoring the reaction by HPLC or TLC.

    • Scientist's Insight: Saponification cleaves the tert-butyl ester to reveal the free carboxylic acid. LiOH is a common choice for this transformation. The reaction must be carefully monitored to prevent potential side reactions, such as Fmoc deprotection if left for too long or under harsh conditions.

    • Once complete, acidify the mixture to pH ~2-3 with 1N HCl.

    • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield the final product, Fmoc-L-Dap(Boc)-OH. Purify by column chromatography or recrystallization as needed.

Parameter Typical Range Monitoring Method
Starting Material Fmoc-Asp(OtBu)-OHTLC / HPLC
Key Reagent Diphenylphosphoryl azide (DPPA)-
Key Transformation Curtius RearrangementTLC / HPLC
Overall Yield 60-80%Gravimetric
Final Purity >97%HPLC / NMR

On-Resin Side-Chain Modification: The Power of DAP in SPPS

With Fmoc-Dap(Boc)-OH in hand, a vast array of modifications can be introduced into a peptide sequence during SPPS. The general workflow involves synthesizing the peptide chain up to the desired point, selectively deprotecting the DAP side chain, and then performing a chemical reaction on the newly exposed β-amino group.

General On-Resin Modification Workflow

OnResin_Workflow Start Resin-Bound Peptide with Fmoc-Dap(Boc) Step1 Continue Fmoc-SPPS to desired length Start->Step1 Step2 Selective Boc Deprotection (e.g., 30% TFA in DCM) Step1->Step2 1. Elongate Step3 Neutralization (e.g., DIPEA in DMF) Step2->Step3 2. Expose Side Chain Step4 Side-Chain Reaction (Acylation, Alkylation, etc.) Step3->Step4 3. Prepare for Coupling Step5 Final Cleavage & Global Deprotection (e.g., 95% TFA Cocktail) Step4->Step5 4. Modify Product Modified Peptide in Solution Step5->Product 5. Release

Caption: General workflow for on-resin modification of a DAP residue.

Protocol: On-Resin Acylation of a DAP Side Chain

This protocol describes the coupling of a carboxylic acid (e.g., a fatty acid, biotin, or a fluorophore) to the DAP side chain.

Materials:

  • Peptidyl-resin containing a Dap(Boc) residue

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • N,N'-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Carboxylic acid to be coupled (3-5 equiv.)

  • Coupling reagent, e.g., HBTU (3-5 equiv.) or HATU (3-5 equiv.)

  • Standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Peptide Synthesis: Synthesize the peptide on a suitable resin using standard automated or manual Fmoc-SPPS protocols, incorporating Fmoc-Dap(Boc)-OH at the desired position.

  • Selective Boc Deprotection:

    • Swell the peptidyl-resin in DCM.

    • Treat the resin with a solution of 20-30% TFA in DCM for 30 minutes. Repeat once.

    • Scientist's Insight: This mild acidic treatment is sufficient to remove the side-chain Boc group without prematurely cleaving the peptide from most acid-labile resins (like Wang or Rink Amide resin) or removing other acid-labile side-chain protecting groups (e.g., Trt, tBu).

    • Wash the resin thoroughly with DCM followed by DMF.

  • Neutralization:

    • Treat the resin with a solution of 5% DIPEA in DMF for 5-10 minutes.

    • Wash the resin thoroughly with DMF. This step is critical to neutralize the protonated β-amine, preparing it for nucleophilic attack.

  • Side-Chain Acylation:

    • In a separate vessel, pre-activate the carboxylic acid (3-5 equiv.) with the coupling reagent (e.g., HBTU, 3-5 equiv.) and DIPEA (6-10 equiv.) in DMF for 5-10 minutes.

    • Add the activated solution to the resin.

    • Agitate the reaction for 2-24 hours. The reaction time depends heavily on the steric hindrance and electronic nature of the acid being coupled.

    • Monitor the reaction completion using a qualitative test (e.g., Kaiser test on a small resin sample). A negative test (yellow beads) indicates a complete reaction.

    • Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.

  • Cleavage and Global Deprotection:

    • Treat the dried, modified peptidyl-resin with a standard cleavage cocktail for 2-3 hours.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

    • Purify the final modified peptide by reverse-phase HPLC.

Applications in Drug Development and Beyond

The ability to precisely modify DAP residues opens up a vast landscape of applications.

  • Peptide Stapling and Cyclization: DAP can serve as a branching point for creating stapled peptides, where a synthetic brace is linked across adjacent turns of an alpha-helix to lock in its bioactive conformation[9]. Similarly, the side-chain amine can be used for head-to-tail or side-chain-to-side-chain cyclization, improving peptide stability and affinity[5][9].

  • pH-Sensitive Drug Delivery: When incorporated into peptides, the pKa of the DAP β-amino group is lowered significantly[10]. This property can be exploited to design vectors that change their charge and conformation in the acidic environment of endosomes, facilitating the release of therapeutic cargo inside cells[10].

  • Synthesis of Peptidomimetics and Nucleopeptides: The DAP side chain can be functionalized with non-peptidic moieties, such as nucleobases, to create novel hybrid molecules like nucleopeptides for antisense applications or as building blocks for complex scaffolds[11].

  • Probing Biological Systems: Attaching fluorophores, biotin tags, or spin labels to specific sites within a peptide via a DAP residue allows for detailed studies of protein-protein interactions, cellular localization, and structural biology.

Conclusion and Future Outlook

Diaminopropionic acid derivatives, particularly those employing orthogonal protection schemes, are indispensable tools in modern synthetic chemistry. They provide a reliable and versatile platform for the site-specific modification of peptides and the construction of complex molecular architectures. The synthetic routes to key building blocks are well-established, and their application in SPPS is robust and scalable. As the demand for more sophisticated bioconjugates, constrained peptides, and targeted therapeutics continues to grow, the strategic use of DAP derivatives will undoubtedly play an increasingly central role in advancing drug discovery and chemical biology. Future innovations may focus on developing novel orthogonal protection strategies and expanding the repertoire of on-resin chemical transformations possible on the DAP side chain.

References

  • Falivene, L., et al. (2019). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules, 24(21), 3897. [Link]

  • Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups. Organic Letters, 6(2), 213–215. [Link]

  • Roviello, G. N., et al. (2015). Synthesis of a diaminopropanoic acid-based nucleoamino acid and assembly of cationic nucleopeptides for biomedical applications. Amino Acids, 47(5), 951-959. [Link]

  • Healy, A. R., et al. (2014). Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor. Chemistry & Biology, 21(2), 263-271. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 364, 2,3-Diaminopropionic acid. PubChem. [Link]

  • Burk, M. J., et al. (2000). Highly Enantioselective Synthesis of α,β-Diaminopropanoic Acid Derivatives Using a Catalytic Asymmetric Hydrogenation Approach. The Journal of Organic Chemistry, 65(26), 8933–8942. [Link]

  • Genin, E., & Carion, O. (2023). Occurrence of D-amino acids in natural products. Chemistry and Biological Technologies in Agriculture, 10(1), 112. [Link]

  • Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters. [Link]

  • Google Patents. (2016). CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH.
  • Reja, R., et al. (2012). On-the-Resin N-Terminal Modification of Long Synthetic Peptides. Journal of Visualized Experiments, (68), e42 модификации. [Link]

  • Mason, A. J., et al. (2007). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. Bioconjugate Chemistry, 18(5), 1546–1555. [Link]

  • AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. [Link]

  • Aapptec Peptides. (n.d.). Fmoc-Dap(Boc)-OH, CAS 162558-25-0. [Link]

  • Deming, T. J. (2015). Synthesis of Side-Chain Modified Polypeptides. Chemical Reviews, 115(15), 7248–7292. [Link]

  • Rao, R. V. R., Tantry, S. J., & Suresh Babu, V. V. (2006). Practical and Efficient Synthesis of Orthogonally Protected α‐2,3‐Diaminopropionic Acid (2,3‐Dap), 2,4‐Diaminobutanoic Acid (2,4‐Dab), and their N‐Methylated Derivatives. Synthetic Communications, 36(19), 2901–2912. [Link]

  • Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups. PubMed. [Link]

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An In-depth Technical Guide to the Stability and Storage of Boc-Amino Esters

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, tert-butyloxycarbonyl (Boc)-protected amino esters are indispensable building blocks in peptide synthesis and the development of complex organic molecules. Their utility is predicated on the reliable and predictable behavior of the Boc protecting group—stable under certain conditions, yet readily cleaved when desired. However, the introduction of an ester functionality creates a molecule with dual vulnerabilities. Understanding the interplay between the stability of the Boc group and the ester linkage is critical for ensuring the integrity of starting materials, the success of synthetic outcomes, and the validity of experimental data.

This guide provides a comprehensive overview of the factors governing the stability of Boc-amino esters, offering field-proven insights into their degradation pathways, optimal storage conditions, and robust analytical methods for quality control.

The Dichotomy of Stability: Understanding the Core Structure

A Boc-amino ester possesses two primary functional groups susceptible to degradation: the N-terminal Boc carbamate and the C-terminal ester. The stability of the overall molecule is dictated by the relative lability of these two groups under a given set of conditions.

  • The Boc (tert-butyloxycarbonyl) Group: This protecting group is characterized by its high stability under basic, nucleophilic, and hydrogenolytic conditions.[][2] This robustness makes it an orthogonal protecting group to functionalities like the base-labile Fmoc group.[2] However, the Boc group is designed for its acid lability. Cleavage occurs readily under anhydrous acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, proceeding through the formation of a stable tert-butyl cation.[2][3][4]

  • The Ester Group: The ester linkage is susceptible to hydrolysis, a reaction that can be catalyzed by both acid and base.[5][6] The rate of hydrolysis is highly dependent on factors such as pH, temperature, steric hindrance around the carbonyl group, and the nature of the alcohol moiety (e.g., methyl, ethyl, tert-butyl).[6][7][8]

The central challenge in handling Boc-amino esters lies in navigating conditions that preserve both functionalities, particularly avoiding even mildly acidic or basic aqueous environments where hydrolysis of either the Boc group or the ester can occur.

Primary Degradation Pathways and Their Mechanisms

Ensuring the chemical integrity of Boc-amino esters requires a fundamental understanding of their primary degradation routes. The two most significant pathways are hydrolysis of the ester linkage and cleavage of the Boc protecting group. A secondary, though less common, pathway for specific structures is intramolecular cyclization.

Ester Hydrolysis: The Most Prevalent Threat

Hydrolysis of the ester to the corresponding Boc-amino acid is the most common degradation pathway, particularly during storage, workup, and purification. This process can be initiated by water and is significantly accelerated by the presence of acids or bases.[5]

  • Base-Catalyzed Hydrolysis (Saponification): In the presence of hydroxide ions or other bases, the ester undergoes nucleophilic acyl substitution. This is generally faster than acid-catalyzed hydrolysis and is often irreversible due to the formation of the carboxylate salt. While the Boc group itself is stable to basic conditions, the ester is not.[][4]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen activates the ester toward nucleophilic attack by water.[6] This pathway is particularly problematic because the conditions that favor ester hydrolysis can also lead to the cleavage of the acid-sensitive Boc group.[3] Even seemingly neutral water can become slightly acidic at higher temperatures, increasing the rate of hydrolysis.[8]

Boc Group Cleavage: The Acid-Labile Trigger

The defining characteristic of the Boc group is its sensitivity to acid.[2] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the tert-butyl group as a stable carbocation, which then typically forms isobutylene and carbon dioxide.[4] This reaction is rapid and efficient in strong acids like TFA but can also proceed slowly in the presence of weaker acids, especially over extended periods.[9] For a Boc-amino ester, this results in the formation of the free amino ester salt.

Intramolecular Cyclization: Formation of Oxazolidinones

For certain Boc-amino derivatives, particularly N-Boc-β-aminoalcohols, intramolecular cyclization can occur to form oxazolidinone structures.[10][11][12] This typically happens when the hydroxyl group is activated (e.g., by conversion to a mesylate) and then displaces the Boc group in an SN2 fashion.[12] While this is a synthetically useful transformation, it represents an undesired degradation pathway if it occurs spontaneously. For simple Boc-amino esters derived from α-amino acids, this pathway is not a primary concern under typical storage conditions but highlights the potential for intramolecular reactions in more complex substrates.

The following diagram illustrates the primary degradation pathways for a typical Boc-amino ester.

Figure 1. Primary Degradation Pathways of Boc-Amino Esters cluster_main BocAE Boc-NH-CHR-COOR' (Boc-Amino Ester) BocAA Boc-NH-CHR-COOH (Boc-Amino Acid) BocAE->BocAA Ester Hydrolysis (H₂O, H⁺ or OH⁻) AESalt H3N+-CHR-COOR' • X- (Amino Ester Salt) BocAE->AESalt Boc Cleavage (H⁺, anhydrous)

Caption: Figure 1. Primary Degradation Pathways of Boc-Amino Esters

Optimal Storage and Handling Protocols

The causality behind proper storage is simple: minimize exposure to the agents that trigger degradation—namely moisture, heat, and acidic/basic contaminants.

Core Storage Directives

Based on the chemical vulnerabilities, the following conditions are mandated for the long-term preservation of Boc-amino esters.

ParameterRecommended ConditionRationale
Temperature -20°C to +5°CReduces the rate of all chemical reactions, including hydrolysis and decomposition.[13][14]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation of sensitive side chains (e.g., Met, Cys, Trp).[14]
Moisture Store in a desiccator or dry box.Water is a direct reactant in the primary degradation pathway (ester hydrolysis).[14][15]
Container Tightly sealed, airtight containers.Prevents ingress of atmospheric moisture and contaminants.[14][16] For light-sensitive compounds, amber or opaque vials are necessary.[13]
pH Avoid acidic or basic environments.Both conditions accelerate the degradation of either the ester or the Boc group.[3][5]
Self-Validating Handling Workflow

To maintain compound integrity from vial to reaction, a self-validating handling protocol must be implemented. This system ensures that the compound is never unnecessarily exposed to deleterious conditions.

Caption: Figure 2. Workflow for Handling Boc-Amino Esters

Causality Behind the Workflow:

  • Equilibration (Step 2): Allowing the container to warm to room temperature before opening is critical.[16] Opening a cold vial exposes the contents to ambient air, causing atmospheric moisture to immediately condense on the cold solid, introducing water and compromising the entire batch.

  • Inert Atmosphere (Step 3): Weighing and handling under an inert gas blanket minimizes exposure to both moisture and oxygen.

  • Speed and Segregation (Steps 4a & 4b): The principle is to minimize the "out-of-storage" time for the bulk material. The required portion is removed, and the parent container is immediately resealed and returned to its optimal storage condition.

Analytical Methods for Stability Assessment

Routine assessment of purity is the only way to validate storage and handling protocols. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is the gold standard for this purpose.[17][18]

The introduction of the Boc group increases the hydrophobicity of the amino acid, making RP-HPLC an ideal analytical technique.[17] In a typical stability study, the disappearance of the parent Boc-amino ester peak and the appearance of degradation product peaks (e.g., the more polar Boc-amino acid) are monitored over time.

Experimental Protocol: RP-HPLC Stability Study

This protocol outlines a self-validating experiment to quantify the stability of a Boc-amino ester under stressed conditions.

Objective: To determine the rate of degradation of Boc-L-Phenylalanine methyl ester at elevated temperature in a buffered aqueous solution.

Materials:

  • Boc-L-Phenylalanine methyl ester

  • HPLC-grade acetonitrile (ACN) and water

  • Trifluoroacetic acid (TFA)

  • Phosphate buffer, pH 7.4

  • Analytical HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Methodology:

  • Stock Solution Preparation:

    • Accurately prepare a 1 mg/mL stock solution of Boc-L-Phe-OMe in ACN. This is the T=0 reference standard.

  • Stability Sample Preparation:

    • In a sealed vial, dissolve a known amount of Boc-L-Phe-OMe in the pH 7.4 phosphate buffer to a final concentration of 1 mg/mL.

    • Place the vial in a temperature-controlled chamber at 40°C.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: 30% to 90% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 220 nm

    • Injection Volume: 10 µL

  • Time-Point Analysis:

    • Immediately after preparation (T=0), inject the reference standard and the stability sample.

    • At subsequent time points (e.g., T=2, 4, 8, 24, 48 hours), withdraw an aliquot from the stability sample, dilute with ACN if necessary, and inject into the HPLC.

  • Data Analysis:

    • For each chromatogram, identify and integrate the peak for the parent Boc-amino ester and any major degradation products (e.g., Boc-L-Phe-OH).

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of remaining parent compound versus time to determine the degradation kinetics.

Expected Outcome: The chromatograms will show a decrease in the peak area of the Boc-amino ester over time, with a corresponding increase in the peak area of the more polar Boc-amino acid, which will have a shorter retention time on the C18 column.[17] This provides quantitative, verifiable data on the stability of the compound under the tested conditions.

Conclusion

The stability of Boc-amino esters is a nuanced interplay between the acid-lability of the Boc group and the general hydrolytic susceptibility of the ester linkage. By understanding the fundamental degradation mechanisms and implementing rigorous, logically sound storage and handling protocols, researchers can ensure the integrity of these critical reagents. Routine analytical verification by RP-HPLC is not merely a suggestion but a requirement for a self-validating system that underpins reproducible and reliable science. Adherence to these principles will minimize synthetic failures, prevent the introduction of impurities, and ultimately accelerate the pace of research and development.

References

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  • Reddit. (2022). Boc and tBu ester pH stability during enamine hydrolysis. Retrieved from [Link]

  • Reddit. (2023). Why is boc stable to hydrolysis under basic conditions?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]

  • ResearchGate. (2018). A safe and efficient synthesis of N-Boc-β-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Retrieved from [Link]

  • Cardillo, G., et al. (1998). Facile inversion of configuration of N-Boc-β-aminoalcohols via SN2 cyclization to oxazolidinones. Tetrahedron: Asymmetry, 9(20), 3747-3750. Retrieved from [Link]

  • Zant, Z. R., et al. (2011). Synthesis and analysis of degradation, mechanical and toxicity properties of poly(β-amino ester) degradable hydrogels. Acta biomaterialia, 7(9), 3363–3372. Retrieved from [Link]

  • van der Ploeg, L., et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International journal of neonatal screening, 7(2), 24. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

  • Comisar, C. M., et al. (2008). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Industrial & Engineering Chemistry Research, 47(3), 577–584. Retrieved from [Link]

  • Penn State University. (2008). Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water. Retrieved from [Link]

  • Google Patents. (2015). Process for preparing n-acyl amino acid salts.
  • Frontiers in Chemistry. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Versatile Chiral Building Block

(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate, also known as Boc-L-α,β-diaminopropionic acid methyl ester or Boc-Dap-OMe, is a crucial chiral building block in synthetic organic chemistry and drug discovery. Its structure incorporates a selectively protected diamine functionality and a methyl ester, making it an invaluable intermediate for the synthesis of a wide array of complex molecules, including peptidomimetics, modified peptides, and heterocyclic compounds. The orthogonal protection of the two amino groups—the α-amino group with the acid-labile tert-butoxycarbonyl (Boc) group and the free β-amino group—allows for sequential and site-specific chemical modifications. This application note provides a detailed, field-proven protocol for the synthesis of this compound, grounded in established chemical principles and supported by authoritative references.

Synthesis Strategy: A Two-Step Approach from L-2,3-Diaminopropionic Acid

The presented protocol is an adaptation of the efficient two-step synthesis of related diaminopropionic acid derivatives, which leverages commercially available L-2,3-diaminopropionic acid monohydrochloride as the starting material.[1] The strategy involves an initial esterification of the carboxylic acid, followed by a selective protection of the α-amino group. This approach is advantageous due to its simplicity, high yields, and preservation of the stereochemical integrity of the chiral center.

Diagram of the Synthesis Workflow

SynthesisWorkflow Start L-2,3-Diaminopropionic Acid Monohydrochloride Step1 Esterification (SOCl2, MeOH) Start->Step1 Intermediate (S)-Methyl 2,3-diaminopropanoate Dihydrochloride Step1->Intermediate Step2 Selective α-Boc Protection (Boc)2O, Et3N Intermediate->Step2 Product (S)-Methyl 3-amino-2-((tert- butoxycarbonyl)amino)propanoate Step2->Product

Caption: A two-step synthesis workflow for the target compound.

Materials and Methods

Table 1: Reagents and Materials
Reagent/MaterialGradeSupplier
L-2,3-Diaminopropionic acid monohydrochloride≥98%Commercially Available
Thionyl chloride (SOCl₂)Reagent GradeCommercially Available
Methanol (MeOH), anhydrousACS GradeCommercially Available
Di-tert-butyl dicarbonate ((Boc)₂O)≥97%Commercially Available
Triethylamine (Et₃N)≥99%, distilledCommercially Available
Dichloromethane (CH₂Cl₂), anhydrousACS GradeCommercially Available
Diethyl ether (Et₂O), anhydrousACS GradeCommercially Available
Saturated aqueous sodium bicarbonate (NaHCO₃)Prepared in-house
Brine (saturated aqueous NaCl)Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)Commercially Available
Silica gel60 Å, 230-400 meshCommercially Available
Safety Precautions
  • Thionyl chloride is highly corrosive and toxic. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Dichloromethane is a suspected carcinogen. All operations involving this solvent should be performed in a fume hood.

  • Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care in a well-ventilated area.

Detailed Experimental Protocol

Step 1: Esterification to (S)-Methyl 2,3-diaminopropanoate Dihydrochloride

This step involves the Fischer esterification of the carboxylic acid using methanol as both the solvent and the reagent, with thionyl chloride as the catalyst. Thionyl chloride reacts with methanol in situ to generate HCl, which protonates the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend L-2,3-diaminopropionic acid monohydrochloride (10.0 g, 71.1 mmol) in anhydrous methanol (150 mL).

  • Addition of Thionyl Chloride: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (11.0 mL, 150 mmol) dropwise over 30 minutes. Caution: The addition is exothermic.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4 hours. The suspension should become a clear solution.

  • Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to obtain a white solid.

  • Purification: The crude (S)-Methyl 2,3-diaminopropanoate dihydrochloride can be used in the next step without further purification. Dry the solid under high vacuum for at least 2 hours.

Step 2: Selective α-Amino Group Protection

The selective protection of the more nucleophilic α-amino group is achieved by controlling the stoichiometry of the Boc-anhydride and the reaction temperature.[1] The reaction is performed at a low temperature to enhance the selectivity.

  • Reaction Setup: Suspend the crude (S)-Methyl 2,3-diaminopropanoate dihydrochloride from the previous step in anhydrous dichloromethane (200 mL) in a 500 mL round-bottom flask equipped with a magnetic stir bar.

  • Basification: Cool the suspension to 0 °C and slowly add triethylamine (22.0 mL, 158 mmol) to neutralize the hydrochloride salt and free the amino groups. Stir for 15 minutes.

  • Boc Protection: In a separate flask, dissolve di-tert-butyl dicarbonate (15.5 g, 71.1 mmol) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up:

    • Quench the reaction by adding water (100 mL).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a crude oil or semi-solid.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) to afford the pure this compound as a colorless oil or a white solid.

Diagram of the Purification Workflow

PurificationWorkflow Crude_Product Crude Product from Work-up Column_Chromatography Silica Gel Column Chromatography (DCM/MeOH Gradient) Crude_Product->Column_Chromatography Fraction_Collection Collect Fractions Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Combine_Fractions->Solvent_Removal Final_Product Pure (S)-Methyl 3-amino-2-((tert- butoxycarbonyl)amino)propanoate Solvent_Removal->Final_Product

Caption: Workflow for the purification of the final product.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Table 2: Expected Analytical Data
TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~1.45 (s, 9H, Boc), ~2.9-3.1 (m, 2H, CH₂NH₂), ~3.75 (s, 3H, OCH₃), ~4.3-4.4 (m, 1H, α-CH), ~5.4 (br s, 1H, NHBoc)
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): ~28.3 (3C, Boc CH₃), ~43.0 (CH₂NH₂), ~52.5 (OCH₃), ~55.0 (α-CH), ~80.0 (Boc C), ~156.0 (Boc C=O), ~172.0 (Ester C=O)
Mass Spectrometry (ESI+)m/z: 219.1 [M+H]⁺, 241.1 [M+Na]⁺
Purity (HPLC)>95%

Troubleshooting

ProblemPossible CauseSolution
Low yield in Step 1 Incomplete reactionEnsure anhydrous conditions. Extend reflux time.
Loss during work-upAvoid excessive heating during solvent removal.
Formation of di-Boc protected product Excess (Boc)₂O or high reaction temperatureUse stoichiometric amount of (Boc)₂O. Maintain low temperature during addition and initial reaction phase.
Difficult purification Incomplete reaction or side productsMonitor the reaction by TLC to ensure completion. Adjust the solvent system for column chromatography for better separation.

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of this compound. By following these detailed steps and adhering to the safety precautions, researchers can reliably produce this valuable chiral building block in good yield and high purity, enabling its use in a wide range of synthetic applications.

References

  • Egbertson, M. S.; Homnick, C. F.; Hartman, G. D. A Selective Protection of 2,3-Diaminopropionic Acid. Synth. Commun.1993 , 23 (5), 703-706. [Link]

  • PubChem Compound Summary for CID 276180, this compound. National Center for Biotechnology Information. [Link]

  • Panda, N.; Jena, A. K. Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. J. Org. Chem.2004 , 69 (23), 8044–8047. [Link]

  • Englund, E. A.; Gopi, H. N.; Appella, D. H. An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Org. Lett.2004 , 6 (2), 213-215. [Link]

  • Di Gioia, M. L.; Leggio, A.; Liguori, A.; Perri, F.; Siciliano, C.; Viscomi, C. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules2019 , 24 (20), 3757. [Link]

Sources

using Boc-(S)-Dap-OMe in solid-phase peptide synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Solid-Phase Synthesis of Peptides Containing L-2,3-Diaminopropionic Acid Using Boc-(S)-Dap(Fmoc)-OH

Authored by a Senior Application Scientist

Abstract

This comprehensive application note provides a detailed guide for researchers, chemists, and drug development professionals on the successful incorporation of the non-canonical amino acid L-2,3-diaminopropionic acid (Dap) into synthetic peptides using Solid-Phase Peptide Synthesis (SPPS). We focus on the Boc/Bzl protection strategy, utilizing the versatile building block Boc-(S)-Dap(Fmoc)-OH . This derivative allows for the strategic introduction of a primary amine on the peptide side-chain, which can be orthogonally deprotected for subsequent modifications such as branching, cyclization, or conjugation. This document elucidates the underlying chemical principles, provides field-tested, step-by-step protocols, and offers expert insights into potential challenges and troubleshooting.

Introduction: The Strategic Value of Diaminopropionic Acid in Peptide Design

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by R.B. Merrifield, enables the stepwise assembly of amino acids into a peptide chain immobilized on an insoluble resin support.[] This methodology simplifies the purification process by allowing excess reagents and by-products to be washed away after each reaction step.[] While the Fmoc/tBu strategy has become dominant, the classic Boc/Bzl strategy remains highly effective, particularly for synthesizing hydrophobic or complex peptides.[2]

The incorporation of non-canonical amino acids is a cornerstone of modern peptide chemistry, allowing for the design of peptidomimetics with enhanced stability, novel structural motifs, and tailored biological functions. L-2,3-diaminopropionic acid (Dap) is a particularly valuable building block.[3] Its side chain contains a primary amine, which, depending on the local environment, can introduce a positive charge, serve as a pH-sensitive element, or act as a chemical handle for further functionalization.[4][5] The ability to introduce a reactive amine orthogonal to the peptide backbone opens avenues for:

  • Site-specific conjugation: Attaching labels, drugs, or polymers.

  • Peptide Cyclization: Forming lactam bridges with acidic side chains (e.g., Asp or Glu) to create constrained, conformationally stable structures.[6]

  • Branched Peptides: Synthesizing dendritic peptide structures (dendrimers).

  • Modulating Biophysical Properties: The pKa of the β-amino group is sensitive to the peptide environment and can be used to engineer pH-responsive peptides for applications like drug delivery.[4]

To achieve these sophisticated designs, a robust and selective protection scheme is paramount. This guide focuses on Boc-L-Dap(Fmoc)-OH , a building block perfectly suited for Boc-based SPPS. The Nα-amino group is temporarily protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while the side-chain β-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. This orthogonal arrangement is the key to its utility.[7][8]

The Boc/Bzl SPPS Strategy with an Orthogonal Fmoc Protecting Group

The Boc/Bzl strategy is considered "quasi-orthogonal."[8] Both the temporary Nα-Boc group and the more permanent side-chain protecting groups (e.g., Benzyl ethers/esters) are removed by acid.[6] Selectivity is achieved by using different acid strengths: the Boc group is cleaved by moderate acids like trifluoroacetic acid (TFA), while final deprotection and cleavage from the resin require very strong acids, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[6][9]

The introduction of a base-labile Fmoc group on the Dap side chain creates a truly orthogonal system within the Boc/Bzl framework.[7][8] This allows the researcher to unmask the β-amino group at any point during the synthesis without affecting any other protecting groups, a critical capability for complex peptide modifications.

  • Nα-Boc Group: Removed with ~50% TFA in dichloromethane (DCM).[10]

  • Side-Chain Benzyl-type Groups: Stable to TFA, removed with HF or TFMSA.[6]

  • Side-Chain Fmoc Group: Stable to both TFA and HF, removed with a mild base, typically 20% piperidine in dimethylformamide (DMF).[11]

// Nodes Resin [label="Resin-NH-Peptide", fillcolor="#F1F3F4", fontcolor="#202124"]; Boc_Deprotection [label="Nα-Boc Deprotection\n(50% TFA in DCM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neutralization [label="Neutralization\n(10% DIEA in DMF)", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="Couple Next AA\n(e.g., Boc-Dap(Fmoc)-OH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Elongation [label="Repeat Cycle for\nPeptide Elongation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Fmoc_Deprotection [label="Orthogonal Deprotection\n(20% Piperidine in DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Modification [label="Side-Chain Modification\n(Acylation, Conjugation, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cleavage [label="Final Cleavage & Global Deprotection\n(HF or TFMSA)", shape=invhouse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Resin -> Boc_Deprotection; Boc_Deprotection -> Neutralization; Neutralization -> Coupling; Coupling -> Elongation [label="Continue\nSynthesis"]; Elongation -> Boc_Deprotection; Coupling -> Fmoc_Deprotection [label="After Dap\nIncorporation"]; Fmoc_Deprotection -> Modification; Modification -> Elongation [label="Continue\nSynthesis"]; Elongation -> Cleavage [style=dashed]; Modification -> Cleavage [style=dashed]; Coupling -> Cleavage [style=dashed, label="If no side-chain\nmodification needed"]; } ends_dot Caption: Workflow for SPPS using Boc-Dap(Fmoc)-OH.

Experimental Protocols: A Self-Validating System

The following protocols are designed for manual SPPS but can be adapted for automated synthesizers. All steps should be performed in a dedicated peptide synthesis vessel with provision for nitrogen bubbling for agitation.

Materials and Reagents
Reagent/MaterialGradePurpose
Merrifield or PAM Resin100-200 mesh, ~1.0 meq/gFor C-terminal carboxylic acids
MBHA or BHA Resin100-200 mesh, ~0.8 meq/gFor C-terminal amides
Boc-(S)-Dap(Fmoc)-OHPeptide Synthesis GradeBuilding Block
Dichloromethane (DCM)Anhydrous, Peptide SynthesisSolvent, Washes
Dimethylformamide (DMF)Anhydrous, Peptide SynthesisSolvent, Washes
Trifluoroacetic Acid (TFA)Reagent GradeBoc Deprotection
Diisopropylethylamine (DIEA)Reagent GradeNeutralization, Coupling
HBTU / HOBtPeptide Synthesis GradeCoupling Activators
PiperidineReagent GradeFmoc Deprotection
Anhydrous Hydrogen Fluoride (HF)Reagent GradeFinal Cleavage (Special Apparatus)
Anisole / ThioanisoleReagent GradeScavengers for Cleavage
Standard Boc-SPPS Cycle

This cycle is repeated for each amino acid preceding the Dap residue.

  • Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Nα-Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Add a solution of 50% TFA in DCM (v/v) to the resin.[10]

    • Agitate for 2 minutes, then drain.

    • Add a fresh solution of 50% TFA in DCM.

    • Agitate for 25-30 minutes.[10]

    • Drain and wash thoroughly with DCM (3x), isopropanol (2x), and DMF (4x).

    • Causality: The first short TFA treatment removes most of the protecting group, while the second, longer treatment ensures complete deprotection. The washes are critical to remove all traces of acid, which would otherwise neutralize the incoming activated amino acid.

  • Neutralization:

    • Add a solution of 10% DIEA in DMF (v/v) to the resin.

    • Agitate for 2 minutes, then drain. Repeat this step.

    • Wash thoroughly with DMF (4x).

    • Causality: The deprotected N-terminus exists as a trifluoroacetate salt.[7] It must be converted to the free amine to act as a nucleophile in the subsequent coupling reaction.[7]

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Boc-protected amino acid (3-4 equivalents relative to resin loading) with HBTU (3-4 eq.) and HOBt (3-4 eq.) in DMF. Add DIEA (6-8 eq.) and allow to react for 2-5 minutes.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate for 1-2 hours.

    • Causality: HBTU/HOBt converts the amino acid's carboxylic acid into a highly reactive ester, facilitating rapid and efficient amide bond formation with the resin-bound free amine.

  • Monitoring and Washing:

    • Perform a qualitative ninhydrin (Kaiser) test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.

Protocol for Incorporating Boc-(S)-Dap(Fmoc)-OH

Follow the standard cycle (Steps 3.2.1 - 3.2.3) to deprotect and neutralize the N-terminus of the growing peptide chain.

  • Activation and Coupling of Boc-(S)-Dap(Fmoc)-OH:

    • In a separate vessel, dissolve Boc-(S)-Dap(Fmoc)-OH (2.5 eq.), HBTU (2.5 eq.), and HOBt (2.5 eq.) in a minimal volume of DMF.

    • Add DIEA (5.0 eq.) to the solution. A color change to yellow is often observed. Allow the mixture to pre-activate for 2 minutes.

    • Add the activated solution to the resin.

    • Agitate for 2-4 hours. Note: Coupling of this bulky, non-canonical amino acid may require a longer reaction time.

    • Perform a Kaiser test to confirm completion.

    • Wash thoroughly with DMF (3x) and DCM (3x).

At this stage, the peptide chain has been extended with the Dap residue. The Nα-Boc group is intact, ready for the next cycle, and the β-amino group is protected with Fmoc. You can now choose your path: continue peptide elongation or perform orthogonal deprotection and modification.

// Nodes Start [label="Resin-NH-Peptide", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotect_Neutralize [label="1. Nα-Boc Deprotection\n2. Neutralization", fillcolor="#FBBC05", fontcolor="#202124"]; Activate_Couple [label="3. Activate & Couple\nBoc-Dap(Fmoc)-OH", fillcolor="#34A853", fontcolor="#FFFFFF"]; Result [label="Resin-...-Dap(Fmoc)-Boc", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Option1 [label="Continue SPPS Cycles", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Option2 [label="Orthogonal Deprotection\n& Modification", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Deprotect_Neutralize; Deprotect_Neutralize -> Activate_Couple; Activate_Couple -> Result; Result -> Option1; Result -> Option2; } ends_dot Caption: Decision point after Dap(Fmoc) incorporation.

Orthogonal Deprotection of the Dap(Fmoc) Side Chain

This step can be performed immediately after incorporation or after further elongation of the peptide chain.

  • Resin Preparation: Wash the peptidyl-resin with DMF (4x) to ensure it is well-solvated.

  • Fmoc Removal:

    • Add a solution of 20% piperidine in DMF (v/v) to the resin.[11]

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF.

    • Agitate for 20 minutes.

    • Causality: The Fmoc group is cleaved via a β-elimination mechanism initiated by the piperidine base.[11] The resulting dibenzofulvene byproduct is scavenged by excess piperidine to prevent side reactions.[11]

  • Washing: Wash the resin exhaustively with DMF (5x) and DCM (3x).

The peptidyl-resin now possesses a free primary amine on the Dap side chain, ready for modification, while all other functional groups (including the Nα-Boc group if it's the terminal residue) remain protected.

Final Cleavage and Global Deprotection (HF Protocol)

WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely toxic, corrosive, and requires a specialized, dedicated apparatus and extensive safety training.[9] This procedure must not be attempted in standard laboratory fume hoods. TFMSA is a slightly less hazardous alternative but is also highly corrosive.[9]

  • Preparation: Dry the peptidyl-resin thoroughly under high vacuum for several hours. Weigh the resin and place it in the HF-resistant reaction vessel.

  • Scavenger Addition: Add a scavenger mixture to the resin. A common mixture is a 90:5:5 ratio of HF:anisole:thioanisole. Anisole and thioanisole act as carbocation scavengers, preventing the re-attachment of protecting groups to sensitive residues like Trp and Met.[6][12]

  • HF Cleavage: Cool the reaction vessel to 0°C. Carefully distill the anhydrous HF into the vessel.

  • Reaction: Stir the mixture at 0°C for 1-2 hours.

  • HF Removal: Remove the HF under a stream of nitrogen, followed by high vacuum.

  • Peptide Precipitation & Washing:

    • Wash the remaining residue with cold diethyl ether to precipitate the crude peptide and remove the scavengers.

    • Centrifuge and decant the ether. Repeat this wash 3-4 times.

  • Extraction & Lyophilization:

    • Extract the peptide pellet with a suitable aqueous solvent (e.g., 10% acetic acid).

    • Lyophilize the aqueous solution to obtain the crude peptide powder, which can then be purified by HPLC.

Troubleshooting and Expert Insights

ProblemPotential CauseRecommended Solution
Incomplete Coupling of Boc-Dap(Fmoc)-OH Steric hindrance of the bulky building block; peptide aggregation on the resin.Increase coupling time to 4 hours; perform a double coupling. Switch solvent to N-methyl-2-pyrrolidone (NMP) or add chaotropic salts to disrupt aggregation.[13]
Premature Fmoc Loss Residual base from previous neutralization steps not fully washed away.Ensure exhaustive DMF washes after the DIEA neutralization step before proceeding to coupling.
Side-Chain Alkylation during Final Cleavage Insufficient scavengers to trap carbocations generated from Boc and Benzyl groups.Always use a scavenger cocktail, especially if the sequence contains Trp, Met, or Cys. Increase the proportion of scavengers if necessary.[6]
Incomplete Final Cleavage Insufficient reaction time or temperature with HF/TFMSA.Ensure the resin is fully suspended in the acid. For difficult sequences, reaction time may be extended, but monitor for potential side reactions.

Conclusion

The use of Boc-(S)-Dap(Fmoc)-OH in a Boc/Bzl solid-phase synthesis strategy is a powerful and reliable method for introducing a versatile functional handle into complex peptides. The true orthogonality of the Fmoc group provides the synthetic chemist with complete control over the timing and nature of side-chain modifications. By understanding the causality behind each step—from the differential acid lability of protecting groups to the mechanisms of activation and cleavage—researchers can confidently execute these protocols, troubleshoot effectively, and unlock new possibilities in the design of advanced peptide-based therapeutics and research tools.

References

  • Aapptec. (n.d.). SYNTHESIS NOTES. Aapptec Peptides. Retrieved from [Link]

  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Aapptec Peptides. Retrieved from [Link]

  • Mason, J. M., et al. (2010). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. PubMed Central. Retrieved from [Link]

  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. Retrieved from [Link]

  • jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]

  • ResearchGate. (2010). Incorporation of 2,3-Diaminopropionic Acid into Linear Cationic Amphipathic Peptides Produces pH-Sensitive Vectors. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia. Retrieved from [Link]

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec Peptides. Retrieved from [Link]

  • Bukovnik, U., et al. (2013). Effect of diaminopropionic acid (Dap) on the biophysical properties of a modified synthetic channel-forming peptide. PubMed. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Royal Society of Chemistry. Retrieved from [Link]

  • Barlos, K., & Gatos, D. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. ResearchGate. Retrieved from [Link]

  • Fields, G. B. (n.d.). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Current Protocols in Protein Science. Retrieved from [Link]

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Expanding the Peptidic Universe: A Guide to the Incorporation of Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Canonical 20

The twenty proteinogenic amino acids, dictated by the universal genetic code, have long been the foundational building blocks in our understanding and manipulation of biological systems. However, the burgeoning fields of chemical biology, drug discovery, and materials science are increasingly demanding functionalities that transcend the inherent limitations of this canonical set. The site-specific incorporation of unnatural amino acids (Uaas) into peptides and proteins has emerged as a transformative technology, unlocking a vast new chemical space for the design of novel therapeutics, molecular probes, and advanced biomaterials.[1][2]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the state-of-the-art methodologies for incorporating Uaas into peptides. We will delve into the core principles, provide field-proven protocols, and explore the causality behind experimental choices for the three major strategies: solid-phase peptide synthesis (SPPS), native chemical ligation (NCL), and recombinant incorporation. Furthermore, we will discuss the application of bioorthogonal chemistries for the post-synthetic modification of Uaa-containing peptides, a powerful approach for creating sophisticated molecular constructs.

I. Solid-Phase Peptide Synthesis (SPPS): The Workhorse of Custom Peptide Assembly

Solid-phase peptide synthesis (SPPS) is the cornerstone for the chemical synthesis of peptides, offering a robust and versatile platform for the incorporation of a wide array of Uaas.[2][3] The fundamental principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.[3][4] This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing steps.[5]

Core Principles & Strategic Considerations

The success of incorporating Uaas via SPPS hinges on a careful consideration of the unique chemical properties of each non-canonical residue. Key factors to consider include:

  • Protecting Group Strategy: The choice of orthogonal protecting groups for the α-amino group and any reactive side chains is paramount. The most common strategies are the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the α-amino protection.[1] The Fmoc/tBu strategy is generally preferred for its milder deprotection conditions, which are more compatible with a wider range of sensitive Uaas.[3]

  • Coupling Reagents: The formation of the peptide bond requires the activation of the carboxylic acid of the incoming amino acid. A variety of coupling reagents are available, with carbodiimides (e.g., DIC) and aminium/uronium salts (e.g., HBTU, HCTU) being the most prevalent.[5] For sterically hindered Uaas, more potent activating agents or longer coupling times may be necessary.[3]

  • Resin Selection: The choice of solid support depends on the desired C-terminal functionality (acid or amide) and the lability of the incorporated Uaas. Common resins include Wang resin for C-terminal acids and Rink amide resin for C-terminal amides.[6]

  • Cleavage and Deprotection: The final step involves the cleavage of the peptide from the resin and the removal of all side-chain protecting groups. This is typically achieved using a strong acid cocktail, such as trifluoroacetic acid (TFA), containing scavengers to prevent side reactions.[3]

Experimental Workflow: Fmoc-Based SPPS

The following diagram illustrates the iterative cycle of Fmoc-based SPPS for the incorporation of a Uaa.

SPPS_Workflow Resin Solid Support (e.g., Rink Amide Resin) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Start Fmoc_AA Fmoc-Protected Amino Acid Fmoc_Uaa Fmoc-Protected Unnatural Amino Acid Coupling Coupling (e.g., HCTU, DIPEA in DMF) Fmoc_Uaa->Coupling Washing1 Washing (DMF) Deprotection->Washing1 Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for next amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage Final Step Repeat->Deprotection Peptide Purified Peptide with Uaa Cleavage->Peptide

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Protocol: Fmoc-SPPS for a Peptide Containing a Sterically Hindered Uaa

This protocol outlines the manual synthesis of a short peptide containing a bulky Uaa.

Materials:

  • Rink Amide resin (100-200 mesh)

  • Fmoc-protected natural amino acids

  • Fmoc-protected sterically hindered Uaa

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Diethyl ether, cold

Procedure:

  • Resin Swelling: Swell 100 mg of Rink Amide resin in DMF in a reaction vessel for 30 minutes.[6]

  • Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat for another 15 minutes to ensure complete removal of the Fmoc group.[4][6]

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove residual piperidine and byproducts.

  • Amino Acid Coupling (Natural Amino Acids):

    • Dissolve 3 equivalents of the Fmoc-protected amino acid and 2.9 equivalents of HATU in DMF.

    • Add 6 equivalents of DIPEA to the amino acid solution and pre-activate for 1 minute.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), repeat the coupling step.

  • Washing: Wash the resin as described in step 3.

  • Incorporation of the Sterically Hindered Uaa:

    • Due to potential steric hindrance, a double coupling strategy is recommended.

    • Perform the first coupling as described in step 4, but allow the reaction to proceed for 4-6 hours.

    • After washing, perform a second coupling with a fresh solution of the activated Uaa for another 4-6 hours or overnight.

  • Repeat Synthesis Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.[3]

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA solution.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.[3]

    • Centrifuge to pellet the peptide, wash with cold ether, and dry.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Parameter Standard Amino Acid Sterically Hindered Uaa
Coupling Time 1-2 hours4-6 hours (double coupling)
Equivalents of AA 33
Equivalents of Coupling Reagent 2.92.9
Monitoring Kaiser TestKaiser Test
Expected Yield >99% per step95-99% per step

II. Native Chemical Ligation (NCL): Assembling Larger Peptides and Proteins

Native Chemical Ligation (NCL) is a powerful chemoselective reaction that enables the synthesis of large peptides and small proteins by joining two unprotected peptide fragments.[7][8] This technique is particularly valuable for incorporating Uaas into larger constructs that are inaccessible by direct SPPS. The reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue, forming a native peptide bond at the ligation site.[7][9]

The Chemistry of Ligation

The NCL reaction proceeds in two steps:

  • Transthioesterification: The thiol side chain of the N-terminal cysteine of one peptide attacks the C-terminal thioester of the other peptide, forming a new thioester intermediate.[7]

  • S-to-N Acyl Shift: A rapid, intramolecular rearrangement occurs where the α-amino group of the cysteine attacks the thioester, forming a stable native amide bond.[7]

NCL_Mechanism Peptide1 Peptide 1 (C-terminal Thioester) Intermediate Thioester Intermediate Peptide1->Intermediate Transthioesterification Peptide2 Peptide 2 (N-terminal Cysteine) Peptide2->Intermediate Ligated_Peptide Ligated Peptide (Native Peptide Bond) Intermediate->Ligated_Peptide S-to-N Acyl Shift

Caption: Mechanism of Native Chemical Ligation.

Protocol: Ligation of a Uaa-Containing Peptide Fragment

This protocol describes the ligation of two peptide fragments, one of which contains a Uaa.

Materials:

  • Peptide 1 with a C-terminal thioester (prepared by SPPS, potentially containing a Uaa).

  • Peptide 2 with an N-terminal cysteine (prepared by SPPS, potentially containing a Uaa).

  • Ligation buffer: 6 M Guanidine hydrochloride, 100 mM sodium phosphate, pH 7.5.

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • 4-Mercaptophenylacetic acid (MPAA)

  • RP-HPLC system for purification and analysis.

Procedure:

  • Peptide Preparation: Dissolve Peptide 1 and Peptide 2 in the ligation buffer to a final concentration of 1-5 mM each.

  • Reduction: Add TCEP to a final concentration of 5 mM to ensure all cysteine residues are in their reduced form.

  • Ligation Reaction: Add MPAA to a final concentration of 20-50 mM to catalyze the transthioesterification.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C, monitoring the progress by RP-HPLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the ligation partners.

  • Quenching and Purification: Once the reaction is complete, quench any remaining thiols by adding an alkylating agent (e.g., iodoacetamide). Purify the ligated peptide by RP-HPLC.

Parameter Typical Range
Peptide Concentration 1-5 mM
pH 7.0-8.0
Temperature Room Temperature to 37°C
Catalyst 20-50 mM MPAA
Reaction Time 1-24 hours
Typical Yield 50-90%

III. Recombinant Incorporation: Harnessing the Cell's Machinery

For the production of large proteins containing Uaas, recombinant incorporation methods offer a powerful alternative to chemical synthesis.[2][10] This approach involves reprogramming the cellular protein synthesis machinery to incorporate a Uaa at a specific site in response to a nonsense codon (e.g., the amber stop codon, UAG).[11]

The Orthogonal tRNA/Synthetase Pair

The key to this technology is the development of an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair.[2][10] This pair must meet two critical criteria:

  • The orthogonal aaRS must specifically charge its cognate tRNA with the desired Uaa and not with any of the 20 canonical amino acids.

  • The orthogonal tRNA must not be recognized by any of the endogenous aaRSs in the host cell.

Recombinant_Incorporation Plasmids Plasmids: 1. Target Gene (with UAG codon) 2. Orthogonal aaRS/tRNA Host_Cell Host Cell (e.g., E. coli) Plasmids->Host_Cell Transformation Expression Protein Expression Host_Cell->Expression Uaa_in_Media Unnatural Amino Acid (in culture media) Uaa_in_Media->Host_Cell Protein_with_Uaa Protein with Uaa Expression->Protein_with_Uaa

Caption: Workflow for recombinant incorporation of an unnatural amino acid.

Protocol: Expression of a Protein with a Uaa in E. coli

This protocol provides a general outline for the expression of a protein containing a Uaa in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)).

  • Expression plasmid for the target protein with an in-frame amber (TAG) codon at the desired site of Uaa incorporation.

  • Plasmid encoding the orthogonal aaRS/tRNA pair (e.g., pEVOL).

  • Unnatural amino acid.

  • Luria-Bertani (LB) medium and agar plates with appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • L-Arabinose.

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL plasmid. Plate on LB agar containing the appropriate antibiotics and grow overnight at 37°C.

  • Starter Culture: Inoculate a single colony into LB medium with antibiotics and grow overnight at 37°C.

  • Expression Culture: Inoculate a larger volume of LB medium with the starter culture. Add the Uaa to the medium (typically 1-2 mM). Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG (to induce the target protein) and L-arabinose (to induce the orthogonal aaRS).

  • Expression: Continue to grow the culture at a lower temperature (e.g., 18-30°C) overnight to allow for proper protein folding and incorporation of the Uaa.

  • Harvesting and Purification: Harvest the cells by centrifugation and purify the Uaa-containing protein using standard protein purification techniques (e.g., affinity chromatography).

Parameter Typical Condition
Uaa Concentration 1-2 mM
Induction (IPTG) 0.1-1 mM
Induction (Arabinose) 0.02-0.2%
Expression Temperature 18-30°C
Expression Time 12-24 hours
Typical Yield 1-10 mg/L (highly variable)

IV. Bioorthogonal Chemistry: Post-Synthetic Labeling and Modification

The incorporation of Uaas with bioorthogonal functional groups (e.g., azides, alkynes, ketones) opens up a world of possibilities for the post-synthetic modification of peptides and proteins.[12][13] Bioorthogonal reactions are highly specific and can be performed under mild, aqueous conditions, making them ideal for labeling biomolecules with probes, crosslinkers, or other functionalities.[13]

Key Bioorthogonal Reactions
  • Click Chemistry (Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC): This highly efficient and specific reaction between an azide and a terminal alkyne is widely used for peptide labeling and conjugation.[12][14][15]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free version of click chemistry that utilizes strained cyclooctynes, making it suitable for use in living systems.

  • Staudinger Ligation: A reaction between an azide and a phosphine to form an amide bond. The "traceless" version of this reaction is particularly useful as it leaves no residual atoms at the ligation site.[16][17]

  • Oxime and Hydrazone Ligation: The reaction of ketones or aldehydes with aminooxy or hydrazide groups to form stable oxime or hydrazone linkages.[18]

Protocol: Click Chemistry Labeling of an Azide-Containing Peptide

This protocol describes the labeling of a peptide containing an azido-Uaa with a fluorescent alkyne probe.

Materials:

  • Azide-containing peptide (1 mM stock in water or buffer).

  • Alkyne-functionalized fluorescent probe (10 mM stock in DMSO).

  • Copper(II) sulfate (CuSO₄) (50 mM stock in water).

  • Sodium ascorbate (1 M stock in water, freshly prepared).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (100 mM stock in water).

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-containing peptide, alkyne probe, and THPTA.

  • Add Copper: Add CuSO₄ to the mixture.

  • Initiate the Reaction: Add sodium ascorbate to initiate the click reaction. The final concentrations should be approximately:

    • Peptide: 100 µM

    • Alkyne probe: 200 µM

    • CuSO₄: 1 mM

    • THPTA: 5 mM

    • Sodium ascorbate: 5 mM

  • Incubation: Incubate the reaction at room temperature for 1-2 hours.

  • Purification: Purify the labeled peptide from excess reagents using RP-HPLC or size-exclusion chromatography.

V. Conclusion and Future Perspectives

The ability to incorporate unnatural amino acids into peptides and proteins has fundamentally changed the landscape of chemical biology and drug discovery. From enhancing the stability and efficacy of peptide therapeutics to creating novel molecular probes for studying complex biological processes, the applications of this technology are vast and continue to expand. The methods outlined in this guide provide a solid foundation for researchers to embark on their own explorations of the expanded peptidic universe. As our ability to synthesize novel Uaas and develop more efficient incorporation strategies grows, so too will our capacity to engineer biomolecules with unprecedented functions, paving the way for the next generation of medicines and materials.

References

  • Coin, I., Beyermann, M., & Bienert, M. (2014). Methods and protocols of modern solid phase peptide synthesis. Peptide Science, 102(3), 223-241.
  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved January 23, 2026, from [Link]

  • Mitra, N. (2013). Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells.
  • Native chemical ligation. (2023, November 28). In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17). Nowick Lab, UC Irvine.
  • Creating Unnatural Amino Acids. (2024, December 6). BOC Sciences [Video]. YouTube. [Link]

  • Lata, S., & Reja, R. (2015). Click Chemistry in Peptide-Based Drug Design. Pharmaceuticals, 8(3), 540-571.
  • Hackenberger, C. P., & Schwarzer, D. (2001). Protein synthesis by native chemical ligation: Expanded scope by using straightforward methodology. Proceedings of the National Academy of Sciences, 98(21), 11950-11955.
  • Bioorthogonal Peptide Enrichment from Complex Samples Using a Rink-Amide-Based Catch-and-Release Str
  • Lander, G. C., Martin, A., & Nogales, E. (2012). Recombinant Expression, Unnatural Amino Acid Incorporation, and Site-Specific Labeling of 26S Proteasomal Subcomplexes. Methods in Enzymology, 512, 281-298.
  • Tam, A., Soellner, M. B., & Raines, R. T. (2007). Staudinger Ligation of Peptides at Non-Glycyl Residues. The Journal of Organic Chemistry, 72(10), 3703-3708.
  • Peptide Thioesters for Native Chemical Ligation. (2018, September 9). ChemistryViews. Retrieved January 23, 2026, from [Link]

  • Dougherty, D. A. (2008). In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool. ACS Chemical Biology, 3(10), 619-625.
  • Sletten, E. M., & Bertozzi, C. R. (2021). Bioorthogonal Chemistry and Its Applications. Accounts of Chemical Research, 54(23), 4334-4346.
  • Direct Difunctionalization of Unsaturated Peptides: A Strategy for Concurrent Incorporation of Trifluoromethyl and Alkynyl Groups. (2026). Organic Letters.
  • Kulkarni, S. S., Sayers, J., Premdjee, B., & Payne, R. J. (2014). Native Chemical Ligation: A Boon to Peptide Chemistry. Molecules, 19(9), 14454-14483.
  • Expression of recombinant proteins containing unnatural amino acids in E. coli and spin labeling with K1 and T1. (n.d.). UCLA.
  • Thompson, R. E., & Muir, T. W. (2018). Native Chemical Ligation of Peptides and Proteins. Current Protocols in Chemical Biology, 10(3), e48.
  • Fu, Y. (2009, December 7). NATIVE CHEMICAL LIGATION. University of Illinois Urbana-Champaign.
  • Davies, L. J., Shuttleworth, L. M., Zhang, X., Peng, S., & Nitsche, C. (2021). Bioorthogonal Peptide Macrocyclization using Oxime Ligation. Organic Letters, 23(15), 5899-5903.
  • Staudinger Ligation: A Peptide from a Thioester and Azide. (2000). Organic Letters, 2(13), 1879-1882.
  • Click Chemistry in Peptide Synthesis. (n.d.). CordenPharma. Retrieved January 23, 2026, from [Link]

  • Anderson, J. C., & Schultz, P. G. (2003). In vivo incorporation of multiple unnatural amino acids through nonsense and frameshift suppression. Proceedings of the National Academy of Sciences, 100(23), 13199-13204.
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  • Bondalapati, S., & Brik, A. (2016). Native chemical ligation in protein synthesis and semi-synthesis. Beilstein Journal of Organic Chemistry, 12, 2652-2665.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.
  • Nilsson, B. L., Soellner, M. B., & Raines, R. T. (2003). Protein Engineering with the Traceless Staudinger Ligation. Methods in Enzymology, 362, 52-68.
  • Lander, G. C., Martin, A., & Nogales, E. (2012). Recombinant Expression, Unnatural Amino Acid Incorporation, and Site-Specific Labeling of 26S Proteasomal Subcomplexes. eScholarship, University of California.
  • Thioester Ligation with AAHO Peptides. (2025). Organic Letters.
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Sources

Application Notes and Protocols for Coupling Reagents Compatible with Boc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Coupling Reagents in Peptide Synthesis

The synthesis of peptides, a cornerstone of biomedical research and drug development, hinges on the efficient and precise formation of amide bonds between amino acids.[1] This process, known as peptide coupling, involves the activation of a carboxyl group of one amino acid to facilitate its reaction with the amino group of another.[2][3][4] The choice of coupling reagent is paramount, as it dictates the reaction's speed, efficiency, and the preservation of the chiral integrity of the amino acids.[1][2] This is particularly crucial when employing the tert-butyloxycarbonyl (Boc) protecting group strategy for the N-terminus, a widely used method in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.

This technical guide provides an in-depth analysis of coupling reagents compatible with Boc-protected amino acids, offering insights into their mechanisms of action, a comparative evaluation of their strengths and weaknesses, and detailed, field-proven protocols for their application.

The Challenge of Racemization in Peptide Coupling

A primary challenge during peptide bond formation is the risk of racemization, the loss of stereochemical purity at the α-carbon of the activated amino acid.[2][5][6][7] Urethane-based protecting groups like Boc and Fmoc generally safeguard against racemization.[2][5][6] However, the mechanism of racemization can proceed through direct enolization or the formation of a 5(4H)-oxazolone intermediate, particularly in the presence of a base.[2] The selection of an appropriate coupling reagent and the use of additives are critical to suppress this side reaction.

Major Classes of Coupling Reagents for Boc-Protected Amino Acids

Coupling reagents can be broadly categorized into three main classes: carbodiimides, phosphonium salts, and aminium/uronium salts. Each class offers a unique set of characteristics, making them suitable for different synthetic challenges.

Carbodiimides: The Classical Workhorses

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), have been fundamental to peptide synthesis for decades.[2] They function by reacting with the carboxylic acid of the Boc-amino acid to form a highly reactive O-acylisourea intermediate, which is then aminolyzed by the incoming amino group.

Mechanism of Carbodiimide-Mediated Coupling:

G Boc_AA Boc-AA-OH O_Acylisourea O-Acylisourea (Reactive Intermediate) Boc_AA->O_Acylisourea + Carbodiimide Carbodiimide R-N=C=N-R' (DCC/DIC) Carbodiimide->O_Acylisourea Active_Ester Active Ester (e.g., OBt Ester) O_Acylisourea->Active_Ester + HOBt/HOAt Peptide_Bond Boc-AA-NH-Peptide O_Acylisourea->Peptide_Bond + H₂N-Peptide Urea Urea Byproduct O_Acylisourea->Urea HOBt HOBt/HOAt HOBt->Active_Ester Active_Ester->Peptide_Bond + H₂N-Peptide N_Terminus H₂N-Peptide N_Terminus->Active_Ester N_Terminus->Peptide_Bond

Caption: Carbodiimide activation pathway with and without additives.

Key Considerations for Carbodiimides:

  • Additives are Crucial: To minimize racemization and suppress the formation of a stable N-acylurea byproduct, carbodiimide couplings should always be performed in the presence of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[2] These additives react with the O-acylisourea to form active esters (e.g., OBt esters), which are less prone to racemization and couple efficiently with the amino component.

  • Byproduct Solubility: A significant drawback of DCC is the formation of dicyclohexylurea (DCU), which is largely insoluble in common organic solvents and can complicate purification, making it unsuitable for solid-phase synthesis. DIC is preferred for SPPS as its corresponding urea byproduct is more soluble and can be washed away.[2]

  • Side Reactions: Carbodiimides can dehydrate the side chains of asparagine and glutamine to form nitriles. This can be mitigated by using appropriate side-chain protecting groups.[2]

Phosphonium Salts: High Efficiency and Reduced Side Reactions

Phosphonium-based reagents, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP®), were developed to overcome some of the limitations of carbodiimides. They directly convert the carboxylic acid into a highly reactive OBt active ester.

Mechanism of Phosphonium Salt-Mediated Coupling:

G Boc_AA Boc-AA-OH Active_Ester OBt Active Ester Boc_AA->Active_Ester + PyBOP + Base PyBOP PyBOP PyBOP->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Peptide_Bond Boc-AA-NH-Peptide Active_Ester->Peptide_Bond + H₂N-Peptide Byproduct Phosphoramide Byproduct Active_Ester->Byproduct N_Terminus H₂N-Peptide N_Terminus->Peptide_Bond

Caption: Activation mechanism of phosphonium salt reagents like PyBOP.

Key Considerations for Phosphonium Salts:

  • High Reactivity: These reagents are known for their rapid and efficient couplings, even for sterically hindered amino acids.

  • Safety Profile: A major drawback of the original BOP reagent is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[2] PyBOP was developed as a safer alternative, as its byproducts are less hazardous.[2]

  • Base Requirement: Unlike carbodiimide reactions (without additives), phosphonium salt couplings require the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA).[2]

  • Clean Reactions: Phosphonium reagents generally provide cleaner reactions than uronium salts as they do not have the potential for guanidinylation side reactions.

Aminium/Uronium Salts: The Modern Standard

This class of reagents, including HBTU, TBTU, HATU, and HCTU, are among the most popular and efficient coupling reagents used in modern peptide synthesis.[2] While initially thought to have a uronium structure, crystallographic studies revealed they exist as aminium salts (guanidinium N-oxides). They react with the carboxylic acid in the presence of a base to form an active ester.

Key Considerations for Aminium/Uronium Salts:

  • HATU for Difficult Couplings: HATU, which is based on the more reactive HOAt additive, is particularly effective for challenging couplings, such as those involving N-methyl amino acids or hindered sequences.

  • Guanidinylation Side Reaction: A potential side reaction with aminium/uronium salts is the guanidinylation of the free N-terminal amine, which terminates the peptide chain. This is more likely to occur if the coupling reagent is used in excess or if the activation of the carboxylic acid is slow. Therefore, it is recommended to use these reagents in slight defect or equimolar amounts relative to the carboxylic acid.

  • COMU: A Safer, High-Performance Alternative: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) is a newer generation coupling reagent that incorporates OxymaPure as the leaving group.[2] OxymaPure is a non-explosive alternative to HOBt and HOAt. COMU demonstrates high coupling efficiency, reduced racemization, and a better safety profile compared to HBTU/HATU.

Comparative Summary of Coupling Reagents

Reagent ClassExamplesAdvantagesDisadvantages
Carbodiimides DCC, DIC, EDCCost-effective; well-established.Risk of racemization without additives; insoluble urea byproduct (DCC); can cause dehydration of Asn/Gln.[2]
Phosphonium Salts BOP, PyBOP®, PyAOPHigh coupling efficiency; low racemization; no guanidinylation.BOP produces carcinogenic HMPA; PyBOP is a safer but more expensive alternative.[2]
Aminium/Uronium Salts HBTU, TBTU, HATU, HCTU, COMUVery high reactivity and efficiency; rapid couplings.[2]Potential for guanidinylation side reaction; HOBt/HOAt-based reagents have explosive potential.

Experimental Protocols

The following protocols are provided as a general guide for solid-phase peptide synthesis using Boc-protected amino acids. Optimization may be required based on the specific peptide sequence and resin.

General Boc-SPPS Workflow

G Start Start with Boc-AA-Resin Deprotection Boc Deprotection (e.g., 50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (e.g., 10% DIPEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Coupling (Boc-AA, Reagent, Base in DMF) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Repeat Repeat Cycle for Next Amino Acid Wash3->Repeat Repeat->Deprotection Yes Final_Cleavage Final Cleavage from Resin (e.g., HF, TFMSA) Repeat->Final_Cleavage No

Caption: General cycle for Boc-based solid-phase peptide synthesis.

Protocol 1: DIC/HOBt Coupling

This is a classic and cost-effective method suitable for many standard couplings.

  • Resin Preparation: Start with the peptide-resin that has a free N-terminal amine (after Boc deprotection and neutralization steps).

  • Reagent Preparation:

    • In a separate vessel, dissolve 3 equivalents of the Boc-protected amino acid and 3 equivalents of HOBt in a minimal volume of N,N-dimethylformamide (DMF).

  • Coupling Reaction:

    • Add the amino acid/HOBt solution to the resin.

    • Add 3 equivalents of DIC to the resin suspension.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring and Washing:

    • Monitor the reaction for completion using a qualitative test (e.g., Kaiser test/ninhydrin test).

    • If the reaction is incomplete after 2 hours, the coupling step can be repeated.

    • Once complete, wash the resin thoroughly with DMF, DCM, and isopropanol to remove excess reagents and the diisopropylurea byproduct.

Protocol 2: PyBOP® Coupling

PyBOP® is a highly efficient reagent, particularly useful for couplings that are sluggish with DIC/HOBt.

  • Resin Preparation: Start with the neutralized peptide-resin.

  • Reagent Preparation (Pre-activation is not recommended):

    • Dissolve 3 equivalents of the Boc-protected amino acid in DMF.

  • Coupling Reaction:

    • Add the amino acid solution to the resin.

    • Add 3 equivalents of PyBOP® to the resin suspension.

    • Add 6 equivalents of DIPEA. The solution will typically turn yellow.

    • Agitate the reaction mixture at room temperature for 30-60 minutes.

  • Monitoring and Washing:

    • Monitor the reaction using the Kaiser test.

    • Once complete, wash the resin thoroughly with DMF and DCM.

Protocol 3: HBTU Coupling with in situ Neutralization

This protocol combines the neutralization and coupling steps, which can save time and potentially reduce side reactions like diketopiperazine formation.

  • Resin Preparation: After TFA-mediated Boc deprotection, wash the resin with DCM and isopropanol. Do not perform a separate neutralization step.

  • Reagent Preparation:

    • In a separate vessel, dissolve 2 equivalents of the Boc-protected amino acid and 1.95 equivalents of HBTU in DMF.

  • Coupling Reaction:

    • Add the amino acid/HBTU solution to the peptide-resin trifluoroacetate salt.

    • Add 4-6 equivalents of DIPEA to the reaction mixture.

    • Agitate at room temperature for 15-60 minutes.

  • Monitoring and Washing:

    • Monitor the reaction using the Kaiser test.

    • Once complete, wash the resin thoroughly with DMF and DCM.

Conclusion and Best Practices

The selection of a coupling reagent in Boc-based peptide synthesis is a critical decision that impacts yield, purity, and cost.

  • For routine couplings, DIC/HOBt remains a reliable and economical choice.

  • For difficult sequences or to accelerate synthesis, PyBOP® offers a robust and efficient alternative with a good safety profile.

  • High-efficiency aminium reagents like HBTU and HATU are excellent for demanding syntheses, but care must be taken to avoid guanidinylation side reactions by controlling stoichiometry.

  • The emergence of COMU represents a significant advancement, combining the high reactivity of aminium salts with an improved safety profile, making it an excellent choice for a wide range of applications.

By understanding the mechanisms, advantages, and limitations of each class of coupling reagent, researchers can make informed decisions to optimize their peptide synthesis strategies, leading to the successful and efficient production of high-quality peptides for research and therapeutic development.

References

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • AGTC Bioproducts. (2023). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. [Link]

Sources

Application Notes: (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Asymmetric Synthesis with a Diamino Acid Derivative

(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate, commonly referred to as N-α-Boc-L-2,3-diaminopropionic acid methyl ester or Boc-L-Dap-OMe, is a highly valuable chiral building block in modern organic synthesis. Its structure is distinguished by three key functional groups: an α-amino group protected by an acid-labile tert-butoxycarbonyl (Boc) group, a reactive primary β-amino group, and a C-terminal methyl ester. This strategic arrangement of orthogonally protected functionalities allows for selective chemical transformations at distinct positions, making it an indispensable tool for medicinal chemists and synthetic researchers.

The primary utility of this molecule lies in its identity as a non-proteinogenic amino acid, which can introduce unique structural and functional features into peptides and peptidomimetics.[1] The free β-amino group serves as a versatile handle for side-chain modification, enabling the synthesis of branched peptides, peptide-drug conjugates (PDCs), and macrocyclic structures with constrained conformations for enhanced receptor affinity and stability.[2] Beyond peptide chemistry, the vicinal diamine motif is a privileged scaffold for the synthesis of chiral ligands, alkaloids, and complex heterocyclic compounds that are central to drug discovery programs.[3] This guide provides an in-depth exploration of its properties, applications, and detailed protocols for its effective use in research and development.

Physicochemical and Handling Properties

Accurate characterization is the foundation of reproducible science. The key properties of this compound hydrochloride, the common commercially available salt form, are summarized below.

PropertyValueSource(s)
Chemical Name methyl (S)-3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride[4]
CAS Number 181228-33-1[4][5]
Molecular Formula C₉H₁₉ClN₂O₄[4]
Molecular Weight 254.71 g/mol [4][5]
Appearance White to off-white solid[1]
Purity Typically ≥98%[5]
Solubility Soluble in DMSO, Methanol[4]
Storage Store at -20°C. Keep in a dark place under an inert atmosphere for long-term stability.[4]

Note: The free base form will have a different molecular formula (C₉H₁₈N₂O₄) and weight (218.25 g/mol ). It is crucial to confirm which form is being used and adjust molar calculations accordingly.

Core Synthetic Applications & Mechanistic Rationale

The synthetic power of Boc-L-Dap-OMe stems from the differential reactivity of its functional groups.

Caption: Molecular structure and key reactive sites of Boc-L-Dap-OMe.

Peptide Modification and Synthesis

The most common application is in peptide science. The Boc group on the α-amine allows for its direct use in Boc-chemistry solid-phase peptide synthesis (SPPS).[] More frequently, the free β-amino group is leveraged as a unique point for modification.

  • Rationale for Side-Chain Conjugation: The β-amino group provides a primary amine that is sterically accessible and chemically distinct from the peptide backbone amides. It can be selectively acylated, alkylated, or used in other amine-specific reactions to attach payloads such as:

    • Cytotoxic drugs to create targeted Peptide-Drug Conjugates (PDCs).[2]

    • Fluorophores or biotin for molecular imaging and diagnostic applications.

    • Polyethylene glycol (PEG) chains to improve pharmacokinetic properties.

  • Rationale for Macrocyclization: The β-amino group can be coupled with a C-terminal carboxylic acid or a side-chain carboxylate (e.g., from Asp or Glu) to form a lactam bridge. This constrains the peptide's conformation, which can lead to increased metabolic stability and enhanced binding affinity to biological targets.[2]

Synthesis of Chiral Heterocycles

The 1,2-diamino functionality is a precursor to many important heterocyclic scaffolds. After deprotection of the Boc group and potential reduction of the ester, the resulting chiral diamino alcohol can be used to synthesize:

  • Chiral Piperazinones: Important structures in many biologically active compounds.

  • Imidazolidines: Used as chiral auxiliaries or as part of a final drug target.

  • Chiral Ligands: The diamine can be converted into sophisticated ligands (e.g., by N-arylation or phosphinylation) for asymmetric metal catalysis.[7]

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory. All necessary safety precautions should be taken.

Protocol 1: Side-Chain Acylation with a Carboxylic Acid on Solid Support

This protocol describes the coupling of Boc-L-Dap-OMe to the side chain of a resin-bound aspartic acid residue. This workflow is a common method for creating branched peptides.

Materials:

  • Fmoc-Asp(OAll)-OH loaded resin (e.g., Wang or Rink Amide resin)

  • This compound hydrochloride

  • Coupling Reagent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (Peptide synthesis grade), DCM (Dichloromethane)

  • Allyl Deprotection: Phenylsilane (PhSiH₃), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Kaiser Test Kit (for monitoring)

Caption: Workflow for side-chain modification using Boc-L-Dap-OMe.

Step-by-Step Methodology:

  • Resin Preparation: Start with your peptide sequence synthesized on a solid support, with the target aspartic acid incorporated as Fmoc-Asp(OAll)-OH. Swell the resin in DCM for 30 minutes.

  • Allyl Group Removal:

    • In a reaction vessel, add the swollen resin.

    • Prepare a solution of Pd(PPh₃)₄ (0.25 eq. relative to resin loading) and PhSiH₃ (25 eq.) in DCM.

    • Add the solution to the resin and bubble with nitrogen for 2 hours at room temperature.

    • Causality: The palladium catalyst is essential for the cleavage of the allyl ester, and phenylsilane acts as a scavenger for the cleaved allyl group.[8]

    • Filter and wash the resin thoroughly with DCM (3x), DMF (3x), and DCM (3x) to remove all traces of the catalyst and scavenger.

  • Activation and Coupling:

    • In a separate vial, dissolve Boc-L-Dap-OMe·HCl (4 eq. relative to resin loading), HATU (3.9 eq.), and DIEA (8 eq.) in DMF.

    • Causality: Two equivalents of DIEA are required to neutralize the hydrochloride salt of the amine, with the remainder activating the HATU reagent. HATU is a superior coupling agent that minimizes racemization and works efficiently.[9]

    • Allow the mixture to pre-activate for 2 minutes.

    • Add the activated solution to the resin. Agitate for 2-4 hours at room temperature.

  • Monitoring and Completion:

    • Take a small sample of resin beads and perform a Kaiser test. A complete reaction is indicated by yellow/brown beads (no primary amine detected on the resin).[2] If the test is positive (blue beads), the coupling may be repeated.

    • Once complete, wash the resin with DMF (5x) and DCM (5x) and dry under vacuum. The resin is now ready for cleavage or further peptide synthesis steps.

Protocol 2: Boc-Group Deprotection in Solution Phase

This protocol details the removal of the acid-labile Boc protecting group to liberate the α-amino group.

Materials:

  • This compound

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the Boc-protected substrate (1 eq.) in DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

  • Acidification: Cool the solution to 0°C using an ice bath. Add TFA (10-20 eq., often in a 20-50% v/v solution with DCM) dropwise.

    • Causality: TFA is a strong acid that protonates the oxygen of the carbonyl group in the Boc protector, leading to its fragmentation into carbon dioxide and the stable tert-butyl cation.[10] The reaction is performed at 0°C to control the exothermic reaction and prevent potential side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Workup:

    • Remove the solvent and excess TFA under reduced pressure.

    • Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

    • Carefully wash the organic layer with saturated NaHCO₃ solution until CO₂ evolution ceases, followed by a brine wash. This neutralizes the excess acid and removes the TFA salt.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product, (S)-Methyl 2,3-diaminopropanoate, often as an oil.

  • Purification: The crude product can be purified by silica gel column chromatography if necessary.

Troubleshooting and Field-Proven Insights

  • Incomplete Coupling in SPPS: If the Kaiser test remains positive, it may indicate steric hindrance. Consider double coupling (repeating the coupling step with a fresh solution of reagents) or increasing the reaction time. Using alternative coupling reagents like COMU may also be beneficial.

  • Racemization during Saponification: When hydrolyzing the methyl ester to the free carboxylic acid using a base like LiOH, maintain the temperature at 0°C. The α-proton is acidic and can be abstracted at higher temperatures, leading to epimerization and loss of chiral purity.

  • Side Reactions during Boc Deprotection: If your molecule contains other acid-sensitive groups (e.g., trityl), the use of scavengers like triisopropylsilane (TIS) in the TFA cocktail is critical to quench the reactive tert-butyl cations and prevent side-product formation.

References

  • Cambridge Bioscience. (n.d.). This compound hydrochloride. Retrieved from Cambridge Bioscience website. [Link]

  • PubChem. (n.d.). methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate. National Center for Biotechnology Information. [Link]

  • List, B., & Maruoka, K. (2019). Asymmetric Counter-Anion-Directed Aminomethylation: Synthesis of Chiral β-Amino Acids via Trapping of an Enol Intermediate. Journal of the American Chemical Society. [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from AAPPTEC website. [Link]

  • Wang, L., et al. (2018). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Tetrahedron Letters. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Stanovnik, B., et al. (2003). Synthesis and transformations of methyl (Z)-2-[(tert-butoxycarbonyl)amino]-3-(dimethylamino)propenoate. ARKIVOC. [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. [Link]

  • Solvias AG. (2004). Process for the preparation of chiral beta amino acid derivatives by asymmetric hydrogenation.
  • Tarafder, M. T. H., et al. (2023). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. IUCrData. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2012). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. Journal of the American Chemical Society. [Link]

  • Konopelski, J. P., et al. (1995). ENANTIOMERICALLY PURE β-AMINO ACIDS FROM 2-tert-BUTYL-1-CARBOMETHOXY-2,3-DIHYDRO-4(1H)-PYRIMIDINONE: (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. [Link]

  • Albericio, F., et al. (2018). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. [Link]

  • Biron, E., & Kessler, H. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules. [Link]

  • GenScript. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from GenScript website. [Link]

  • Finn, M. G., et al. (2010). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Organic Letters. [Link]

  • Kent, S. B. H. (2009). Introduction to Peptide Synthesis. In Chemical Synthesis of Peptides and Proteins. [Link]

  • Heathcock, C. H., et al. (1985). tert-BUTOXYCARBONYLATION OF AMINO ACIDS AND THEIR DERIVATIVES: N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Organic Syntheses. [Link]

  • Kelleher, F., & Ó Proinsias, K. (2006). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected α,β-Diaminopropionic Acids. Letters in Organic Chemistry. [Link]

  • PubChem. (n.d.). Boc-Dap-OH. National Center for Biotechnology Information. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Difficult Couplings in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

<_

Welcome to the technical support center for Solid Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with peptide coupling reactions. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying rationale to empower you to make informed decisions during your synthesis. This guide is structured in a question-and-answer format to directly address the specific and often frustrating issues that can arise during the synthesis of complex or "difficult" peptides.

Section 1: Diagnosing the Problem

The first step in troubleshooting is accurate diagnosis. Poor coupling efficiency can manifest as low purity, low yield, or a complex mixture of deletion sequences in your final crude product.

Q1: My final peptide has low purity and mass spectrometry shows multiple deletion sequences. How do I identify which coupling failed?

A1: This is a classic sign of incomplete coupling at one or more steps. While the final mass spectrum shows the result, it doesn't pinpoint the location of the failure. The most reliable method for real-time monitoring during synthesis is the Kaiser test (also known as the ninhydrin test).

The Kaiser test is a highly sensitive colorimetric test for the presence of primary amines on the resin.[1][2] After a coupling step, a small sample of the resin should yield a negative result (yellow/colorless), indicating that all the N-terminal primary amines have been acylated. A strong blue color indicates a significant coupling failure.

Causality: The ninhydrin reagent reacts with the free primary amine of the N-terminal amino acid on the resin to produce a deep blue chromophore known as Ruhemann's purple.[2] If the coupling is complete, no primary amine is available to react, and the solution remains yellow.

Field Protocol: The Kaiser Test
  • Sample Preparation: Carefully remove a small sample of resin beads (approx. 5-10 mg) from your reaction vessel after the coupling and washing steps. Place them in a small, clean glass test tube.

  • Reagent Addition: Add 2-3 drops of each of the three Kaiser test solutions (Potassium Cyanide in Pyridine, Ninhydrin in n-butanol, Phenol in n-butanol) to the test tube.[3]

  • Incubation: Heat the tube at 100-120°C for 3-5 minutes.[2][3]

  • Interpretation:

    • Intense Blue Beads/Solution: Significant coupling failure (>5% free amine).

    • Slight Blue Beads/Solution: Partial or slow coupling.

    • Yellow/Colorless Solution & Beads: Complete coupling (<0.1% free amine).

Critical Note: The Kaiser test is not reliable for N-terminal proline (a secondary amine).[1][3] For proline, a chloranil or isatin test should be used to confirm coupling.

If a test indicates failure, the immediate course of action is to perform a second, or "double," coupling before proceeding to the next deprotection step.[1] If the coupling remains incomplete, the unreacted amines should be "capped" with acetic anhydride to prevent the formation of deletion peptides.[1]

Section 2: Overcoming On-Resin Aggregation

One of the most common root causes of difficult couplings is peptide aggregation on the solid support. As the peptide chain elongates, it can fold into secondary structures (like β-sheets) that are stabilized by intermolecular hydrogen bonds.[4][5] This causes the peptide-resin matrix to become poorly solvated, physically preventing reagents from accessing the reactive N-terminus.[4]

Q2: My Kaiser test is positive, and double coupling isn't working. The resin beads look shrunken. What's happening and what can I do?

A2: Resin shrinking is a strong indicator of on-resin aggregation.[6] The peptide chains are collapsing upon themselves, leading to poor solvation and making the N-terminus inaccessible. This is common in hydrophobic sequences or those containing consecutive β-branched amino acids (Val, Ile, Thr).[4][7]

Here is a logical workflow for addressing aggregation:

Troubleshooting_Aggregation A Positive Kaiser Test (Coupling Failure) B Perform Double Coupling A->B C Kaiser Test Still Positive? Resin Shrunken? B->C D Diagnosis: Severe Aggregation C->D Yes K Re-synthesize Peptide C->K No (Proceed with synthesis) E Strategy 1: Improve Solvation D->E F Strategy 2: Disrupt Secondary Structure D->F G Strategy 3: Elevate Energy D->G H Use NMP or DMF/DCM/NMP mixtures Add chaotropic salts (e.g., LiCl) E->H I Incorporate Pseudoproline Dipeptides Incorporate Hmb/Dmb backbone protection F->I J Use Microwave-Assisted Synthesis G->J

Caption: A decision workflow for troubleshooting peptide aggregation.

Detailed Strategies:

  • Improve Solvation: The standard SPPS solvent, Dimethylformamide (DMF), may not be sufficient.

    • Switch Solvents: N-Methyl-2-pyrrolidone (NMP) is a stronger solvent for solvating growing peptide chains.[8] Some protocols recommend solvent mixtures like DCM/DMF/NMP.[6]

    • Chaotropic Salts: Adding salts like LiCl or KSCN to the coupling mixture can help disrupt the hydrogen bonds that cause aggregation.[6]

  • Disrupt Secondary Structures: These are proactive measures that should be planned during sequence design, but can also be implemented during a re-synthesis.

    • Pseudoproline Dipeptides: These are dipeptides of Ser or Thr that are modified to form an oxazolidine ring, mimicking the structure of proline.[9] This introduces a "kink" into the peptide backbone, effectively disrupting the formation of β-sheets.[10][9] They are incorporated as a single unit during synthesis.

    • Hmb/Dmb Derivatives: Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group onto the backbone nitrogen of an amino acid can sterically shield against hydrogen bonding and prevent aggregation.[6]

  • Elevate Energy:

    • Microwave-Assisted SPPS: Applying microwave energy can significantly accelerate coupling reactions and provide the energy needed to break up aggregates.[11][12][13] This technique is highly effective for overcoming difficult couplings that fail at room temperature.[5][13] Many modern automated synthesizers have this capability.

Section 3: Tackling Steric Hindrance and Difficult Residues

Certain amino acid sequences are inherently difficult to couple due to their structure, not necessarily due to aggregation.

Q3: I am trying to couple two bulky, β-branched amino acids (e.g., Val-Val or Ile-Val). The reaction is extremely slow and incomplete. What should I do?

A3: This is a classic case of steric hindrance. The bulky side chains of both the incoming amino acid and the N-terminal residue on the resin physically block the approach of the activated carboxyl group.

Causality: The reaction rate is dramatically slowed because the steric bulk around the reactive centers (the N-terminal amine and the activated carboxyl) prevents them from achieving the necessary orientation for nucleophilic attack.

Solutions:

  • Use a More Reactive Coupling Reagent: Standard reagents like HBTU/HOBt may not be potent enough. Switch to a more powerful phosphonium or iminium/uronium salt-based reagent.

Reagent ClassExamplesMechanism & Use Case
Carbodiimides DCC, DICForms O-acylisourea intermediate. Often used with additives like HOBt to reduce racemization.[14][15] Less common in modern SPPS due to side products.
Aminium/Uronium HBTU, TBTU, HCTUForms an activated OBt or O-6-ClBt ester. HCTU is often preferred for its stability.[14] Good for standard couplings.
Advanced Aminium HATU, HDMAForms a more reactive OAt ester due to the lower pKa and anchimeric assistance of the pyridine nitrogen in the HOAt leaving group. Excellent for sterically hindered couplings.
Phosphonium PyBOP, PyBrOPForms an activated OBt ester. PyBrOP is a highly reactive reagent particularly useful for coupling N-methylated or other hindered amino acids.[14]
Oxyma-Based COMU, PyOximForms an Oxyma ester. These reagents are considered safer alternatives to benzotriazole-based reagents and show excellent reactivity, often superior to HOBt-based reagents.[16]
  • Increase Reaction Time and/or Temperature: Allow the coupling to proceed for a longer duration (e.g., 2-4 hours or even overnight).[6] If available, use a synthesizer with temperature control to gently heat the reaction (e.g., 40-50°C), which can increase the reaction rate.[17] Microwave synthesis is also extremely effective here.[18]

  • Use Pre-formed Amino Acid Fluorides: For the most challenging cases, converting the Fmoc-amino acid to its acid fluoride derivative creates a highly reactive species that can overcome significant steric hindrance.[6]

Q4: I am synthesizing an Arginine-rich peptide and observing poor purity and many side products. What are the specific challenges with Arginine?

A4: Arginine (Arg) is notoriously difficult for several reasons:

  • Steric Hindrance: The bulky guanidinium side chain, even when protected (typically with Pbf or Pmc), can cause steric hindrance.

  • Guanidinium Side Reactions: The protected guanidinium group can be deprotonated by the base (e.g., DIPEA) used during coupling, leading to side reactions.

  • Aggregation: Arginine-rich peptides are prone to aggregation.[19]

Troubleshooting Strategies for Arginine:

  • Optimize Coupling: Use a more potent coupling reagent like HATU or HCTU.[14]

  • Reduce Base Concentration: Use a minimal amount of base required for the reaction to proceed. Some protocols suggest using a weaker base like 2,4,6-collidine.

  • Double Couple: Prophylactically perform a double coupling for every Arg residue in the sequence.

  • Incorporate "Helper" Solvents: Adding a small percentage of DMSO to the DMF can help disrupt aggregation and improve solubility.

Section 4: Summary of Proactive Strategies

The best troubleshooting is proactive prevention. When designing the synthesis of a potentially difficult peptide, consider these strategies from the outset.

Proactive_Strategies cluster_0 Sequence Analysis cluster_1 Synthesis Planning cluster_2 Execution A Identify Hydrophobic Stretches & β-branched residues C Plan for Pseudoproline Dipeptides at X-Ser/Thr motifs A->C D Select Advanced Coupling Reagents (e.g., HATU, COMU) A->D E Program Microwave or Heated Cycles for difficult regions A->E B Choose High-Swelling Resin F Use NMP or Chaotropic Solvents B->F G Perform routine Kaiser Tests D->G

Caption: Proactive strategies for synthesizing difficult peptides.

By anticipating potential issues based on the peptide sequence, you can select the optimal combination of resin, solvents, reagents, and technology to maximize the success of your synthesis and avoid time-consuming troubleshooting and re-synthesis efforts.

References
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). Vertex AI Search.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). PMC.
  • Microwave Assisted Organic and Peptide Synthesis of a Non-n
  • Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.
  • Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies.
  • Solid Phase Synthesis-- What are the major problems in the lab?. (2018). Reddit.
  • Coupling Reagents. Aapptec Peptides.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.
  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025). Dilun Biotechnology.
  • Solid Phase Peptide Synthesis (SPPS) explained. (2023). Bachem.
  • What do you do when your peptide synthesis fails?. (2023). Biotage.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Chapter 5: Microwave-assisted Peptide Synthesis. (2015). The Royal Society of Chemistry.
  • Synthesis and Splice-Redirecting Activity of Branched, Arginine-Rich Peptide Dendrimer Conjugates of Peptide Nucleic Acid Oligonucleotides. (2010). PMC - PubMed Central.
  • Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggreg
  • 60017 Kaiser test kit. Sigma-Aldrich.
  • Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM).
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
  • Pseudoproline Dipeptides. (2019). Aapptec Peptides.
  • Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Aapptec Peptides.
  • Introduction to Peptide Synthesis. (2019). Master Organic Chemistry.
  • An Optimized Scalable Fully Automated Solid-Phase Microwave-Assisted cGMP-Ready Process for the Preparation of Eptifibatide. (2020).
  • Pseudoproline Product Spoltlight. Merck Millipore.
  • Microwave-Assisted Peptide Synthesis: A Faster Approach. Self-published.
  • THE PREPARATION AND CHARACTERIZATION OF PRO-APOPTOTIC PEPTIDE ALA-VAL-PRO-ILE AND ITS DERIV

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preventing racemization of chiral amino acid derivatives during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for scientists and researchers in peptide synthesis and drug development. This guide is designed to provide in-depth, practical solutions to one of the most persistent challenges in the field: preventing the racemization of chiral amino acid derivatives during synthesis. Maintaining the stereochemical integrity of your molecules is paramount for ensuring biological activity and therapeutic efficacy. This resource combines mechanistic explanations with actionable troubleshooting strategies to help you navigate this complex issue.

Troubleshooting Guide: Diagnosing and Solving Racemization

This section is structured to address specific problems you might be encountering in your experiments.

Q1: I've detected significant epimerization in my final peptide product. Where should I start my investigation?

A1: Widespread epimerization points to a systemic issue in your coupling protocol. The most likely culprit is the formation of a symmetric intermediate called an oxazolone (or azlactone) during the carboxyl group activation step. Here’s a logical workflow to pinpoint the cause:

  • Review Your Coupling Reagent: Carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and DIC (N,N'-diisopropylcarbodiimide), when used alone, are notorious for promoting oxazolone formation.[1] The O-acylisourea intermediate they form is highly reactive and can rapidly cyclize to the oxazolone, which then easily racemizes.[1][2]

    • Immediate Action: If using a carbodiimide alone, incorporate an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[2][3] These additives trap the O-acylisourea to form a less reactive active ester, which is more resistant to cyclization and racemization.[1] HOAt (1-hydroxy-7-azabenzotriazole) is often superior to HOBt in suppressing racemization.[4][5]

  • Examine the Base: The choice and amount of base are critical. Stronger, less sterically hindered bases can abstract the α-proton from the oxazolone intermediate, facilitating racemization.[3][6]

    • Immediate Action: If you are using a strong base like triethylamine (TEA) or DBU, switch to a bulkier, weaker base. N,N-diisopropylethylamine (DIPEA) is a common choice, but for particularly sensitive couplings, the weaker base N-methylmorpholine (NMM) or the sterically hindered 2,4,6-collidine are recommended.[2][3]

  • Check the N-Terminal Protecting Group: The nature of the protecting group on the activated amino acid is a primary determinant of racemization risk.[2]

    • Urethane-type protecting groups (Fmoc, Boc, Cbz) are highly effective at preventing racemization. The electronic structure of the urethane linkage makes the formation of the corresponding oxazolone intermediate energetically unfavorable.[2]

    • If you are coupling a peptide fragment (e.g., in segment condensation) where the N-terminal residue is protected by an acyl group (like Acetyl) rather than a urethane, the risk of racemization at the C-terminal residue of that fragment is extremely high.[2]

G cluster_0 Solutions Start Racemization Detected Coupling_Reagent Review Coupling Reagent (e.g., DCC, DIC) Start->Coupling_Reagent Base Examine Base (e.g., TEA, DIPEA) Start->Base Protecting_Group Check N-Protecting Group of Activated Residue Start->Protecting_Group Sol_Reagent Add HOBt/HOAt/Oxyma or Switch to Phosphonium/ Uronium Reagent (HATU) Coupling_Reagent->Sol_Reagent Carbodiimide alone? Sol_Base Switch to Weaker/Bulkier Base (NMM, Collidine) Base->Sol_Base Strong/Unhindered? Sol_Protecting Ensure Urethane-type PG (Fmoc, Boc, Cbz) is used Protecting_Group->Sol_Protecting Acyl or Peptidyl Group?

Caption: Initial troubleshooting steps for racemization.

Q2: My synthesis is slow, and I suspect racemization is occurring during prolonged coupling times. How can I speed up the reaction without increasing epimerization?

A2: This is a classic dilemma. While longer reaction times can increase the opportunity for racemization, simply increasing the temperature is often not a viable solution as it can accelerate racemization as well. The key is to increase the rate of the desired aminolysis reaction so that it outcompetes the rate of racemization.

  • Switch to a More Potent Coupling Reagent: While carbodiimides with additives are a good baseline, modern phosphonium and uronium/aminium salt reagents are designed for high coupling efficiency and speed, often with built-in racemization suppression.[2]

    • Phosphonium Salts (PyBOP, PyAOP): These reagents generate reactive HOBt or HOAt esters in situ. PyAOP is generally faster and more effective at suppressing racemization than PyBOP.[2]

    • Uronium/Aminium Salts (HBTU, HATU, HCTU, COMU): These are among the most popular and effective coupling reagents. HATU, which is the HOAt analogue of HBTU, is particularly renowned for its high reactivity and low racemization levels.[2][7] The HOAt moiety is believed to play an active role in preventing oxazolone formation.[8]

  • Solvent Choice: The polarity of the solvent can influence both coupling efficiency and racemization.

    • Highly polar aprotic solvents like DMF (N,N-dimethylformamide) and NMP (N-methyl-2-pyrrolidone) are excellent for solvating the growing peptide chain and reagents, which generally accelerates the coupling reaction.

    • However, in some cases, less polar solvents have been shown to reduce racemization.[9] The optimal choice can be sequence-dependent, but DMF and NMP are standard for a reason: they generally provide the best balance of solubility and reactivity.

  • Concentration: Ensure your reaction is not unnecessarily dilute. Operating at a higher concentration (e.g., 0.2-0.5 M) will increase the bimolecular reaction rate between the activated amino acid and the amine, helping the productive coupling pathway outpace the unimolecular racemization pathway.

Reagent ClassExample(s)Relative SpeedRacemization RiskKey Considerations
Carbodiimide DCC, DIC, EDCModerateHigh (without additives)Requires additives (HOBt, Oxyma) to suppress racemization.[2][5] Byproducts (DCU) can be insoluble.[2]
Phosphonium Salt PyBOP, PyAOPFastLow to ModeratePyAOP is superior to PyBOP.[2] Can be less effective for sterically hindered couplings.
Uronium/Aminium Salt HBTU, HATU, HCTUVery FastVery LowHATU is often considered the gold standard for difficult couplings with minimal racemization.[2][7]
Phosphate-based DEPBTModerateExtremely LowDEPBT shows remarkable resistance to racemization, even in challenging cases.[10][11]

This table provides a generalized comparison. Actual performance is highly dependent on the specific amino acids, solvent, and base used.[7]

Frequently Asked Questions (FAQs)

Q3: What is the chemical mechanism of racemization during peptide coupling?

A3: The primary pathway for racemization during peptide bond formation involves the formation of a 5(4H)-oxazolone intermediate.[2]

  • Activation: The carboxylic acid of the N-protected amino acid is activated by the coupling reagent.

  • Cyclization: The carbonyl oxygen of the N-protecting group attacks the activated carboxyl group, forming the five-membered oxazolone ring. This step is much faster if the protecting group is an acyl type rather than a urethane type.[2]

  • Enolization & Racemization: The α-proton of the oxazolone is unusually acidic (pKa ≈ 9).[12] In the presence of a base, this proton is easily removed to form a planar, aromatic oxazole enol intermediate.[12]

  • Reprotonation: Reprotonation of this symmetric intermediate can occur from either face, leading to a mixture of L- and D-enantiomers.

  • Aminolysis: The incoming amine can then attack the racemic oxazolone, leading to a peptide product with compromised stereochemical purity.

G cluster_0 Mechanism of Racemization via Oxazolone AA L-Amino Acid (Activated) Oxazolone 5(4H)-Oxazolone (Chiral) AA->Oxazolone Cyclization Enolate Oxazole Enol (Achiral, Planar) Oxazolone->Enolate Base (-H+) Enolate->Oxazolone +H+ Racemic_Oxazolone Racemic Oxazolone (L and D mixture) Enolate->Racemic_Oxazolone Reprotonation Racemic_Peptide Racemic Peptide Racemic_Oxazolone->Racemic_Peptide + Amine

Caption: The oxazolone pathway is the main cause of racemization.

Q4: Are certain amino acids more prone to racemization than others?

A4: Yes, absolutely. The susceptibility of an amino acid to racemization is highly dependent on its side chain.

  • High Risk: Histidine (His) and Cysteine (Cys) are particularly notorious for racemization.[4] The side chains of these amino acids can participate in the reaction, either by acting as an internal base (His) or through other electronic effects that stabilize the enolate intermediate. Protecting the imidazole nitrogen of histidine can significantly reduce this risk.[4]

  • No Risk: Glycine is achiral and cannot racemize. Proline, as a secondary amine, is structurally constrained and cannot form an oxazolone, making it highly resistant to racemization under standard coupling conditions.[2]

  • Variable Risk: Other amino acids with bulky side chains (like Val, Ile) can sometimes be more prone to racemization if the desired coupling reaction is slow, allowing more time for the racemization pathway to occur.

Q5: How can I accurately detect and quantify the level of racemization in my sample?

A5: Detecting the presence of diastereomeric peptide impurities is crucial. The most common and reliable method is High-Performance Liquid Chromatography (HPLC).

  • Chiral HPLC: This is the most direct method. It uses a chiral stationary phase (CSP) that can differentiate between enantiomers or diastereomers.[13] The sample can be analyzed directly, and the different stereoisomers will have distinct retention times.[14][15]

  • Reversed-Phase HPLC (RP-HPLC): While standard RP-HPLC uses an achiral column, it is excellent for separating diastereomers. If racemization occurs at a single chiral center in a peptide containing other chiral centers, a pair of diastereomers is formed. These diastereomers have different physical properties and can often be separated on a standard C18 column.[16]

  • Derivatization followed by GC or HPLC: A traditional method involves hydrolyzing the peptide back to its constituent amino acids. These amino acids are then derivatized with a chiral reagent (e.g., Marfey's reagent) to form diastereomers, which can be easily separated and quantified using standard chromatography.

Key Experimental Protocols

Protocol 1: General Procedure for a Low-Racemization Coupling using HATU

This protocol provides a robust starting point for minimizing racemization in most standard solid-phase peptide synthesis (SPPS) couplings.

  • Preparation: In a suitable reaction vessel, dissolve the N-Fmoc-protected amino acid (3.0 eq.) and HATU (2.9 eq.) in DMF.

  • Activation: Add a mild, sterically hindered base such as NMM (6.0 eq.) or DIPEA (6.0 eq.) to the amino acid/HATU solution. Allow the mixture to pre-activate for 1-2 minutes. A color change (typically to yellow) indicates the formation of the active ester.

  • Coupling: Add the activated amino acid solution to the resin (which has a free N-terminal amine).

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

  • Washing: After the reaction is complete, thoroughly wash the resin with DMF, followed by DCM (dichloromethane), and then DMF again to remove excess reagents and byproducts.

Rationale: This protocol uses a highly efficient uronium salt reagent (HATU) which promotes rapid amide bond formation, minimizing the time available for side reactions.[2] The use of a milder base like NMM is preferred over DIPEA for particularly sensitive amino acids to further reduce the risk of base-catalyzed epimerization.[3]

References

  • Zhang, L., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]

  • Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]

  • WuXi AppTec. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. WuXi XDC. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Delp, J., et al. (2021). Epimerisation in Peptide Synthesis. Molecules. [Link]

  • Nam, G., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PNAS. [Link]

  • Wolf, M. A., & LePlae, P. R. (2014). Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)-ones into Enantiomerically Enriched α-Amino Acid Derivatives. The Journal of Organic Chemistry. [Link]

  • Yamada, S., et al. (1977). A Racemization-Free Coupling Method for Peptides Having N-Methylamino Acids at the Carboxy-Termini. Chemical and Pharmaceutical Bulletin. [Link]

  • Cummins, M., et al. (n.d.). Methodizing HPLC for Stereoisomeric peptide analysis. University of New Hampshire. [Link]

  • Lee, D. L., et al. (2013). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography B. [Link]

  • de la Torre, A., et al. (2022). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Influence of the N-protecting group. ResearchGate. [Link]

  • Li, H., et al. (1999). 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT): A new coupling reagent with remarkable resistance to racemization. Organic Letters. [Link]

  • U-HPLC-IMS-MS. (2021). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry. [Link]

  • Carpino, L. A., & El-Faham, A. (1995). Kinetic studies in peptide chemistry. Coupling, racemization and evaluation of methods useful for shortening coupling time. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2024). Unveiling the quaternary carbodiimide symphony: harmonizing green chemistry in peptide synthesis. ResearchGate. [Link]

  • Wolf, M. A., & LePlae, P. R. (2014). Peptide-catalyzed conversion of racemic oxazol-5(4H)-ones into enantiomerically enriched α-amino acid derivatives. The Journal of Organic Chemistry. [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. SciSpace. [Link]

  • ResearchGate. (n.d.). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. ResearchGate. [Link]

  • Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Nam, G., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PNAS. [Link]

  • Taylor & Francis. (2024). Unveiling the quaternary carbodiimide symphony: harmonizing green chemistry in peptide synthesis. Taylor & Francis Online. [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts. [Link]

  • Wolf, M. A., & LePlae, P. R. (2014). Peptide-catalyzed conversion of racemic oxazol-5(4H)-ones into enantiomerically enriched α-amino acid derivatives. The Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Optimization of Boc Protecting Group Cleavage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of cleavage conditions for tert-butyloxycarbonyl (Boc) protecting groups. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Boc deprotection, a critical step in multi-step organic synthesis. Here, we will delve into the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated protocols to ensure the integrity of your target molecules.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries related to Boc deprotection, providing concise and actionable answers based on established chemical principles.

Q1: What is the fundamental mechanism of acidic Boc deprotection?

A1: The Boc group is cleaved under acidic conditions. The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate. This is followed by the collapse of the protonated intermediate to form a stable tert-butyl cation, carbon dioxide, and the desired free amine.[1][2] The generation of the highly stable tert-butyl cation is the thermodynamic driving force for this reaction.

Q2: Why is Trifluoroacetic Acid (TFA) the most common reagent for Boc deprotection?

A2: TFA is widely used due to its effectiveness in cleaving the Boc group, typically at room temperature.[3] Its volatility allows for easy removal by evaporation. However, its strong acidity can lead to side reactions with other acid-sensitive functional groups in the molecule.[4]

Q3: What are the primary side reactions to be aware of during Boc deprotection?

A3: The most significant side reaction is the alkylation of nucleophilic functional groups by the liberated tert-butyl cation.[2] Electron-rich aromatic rings (like tryptophan and tyrosine), thiols (cysteine), and other nucleophiles are particularly susceptible to this electrophilic attack.[2][5] This can lead to the formation of undesired byproducts and a reduction in the yield of the target compound.

Q4: How can I prevent the alkylation of my molecule by the tert-butyl cation?

A4: The addition of "scavengers" to the reaction mixture is the most effective strategy to prevent unwanted alkylation.[1][2] Scavengers are nucleophilic species that react with the tert-butyl cation, effectively neutralizing it. Common scavengers include triisopropylsilane (TIS), water, anisole, and thioanisole.[5]

Q5: My substrate contains other acid-sensitive groups. What are my options for selective Boc deprotection?

A5: For substrates with other acid-labile functionalities, using milder acidic conditions or alternative deprotection methods is crucial.[2][6] Options include using a lower concentration of a strong acid like TFA, or employing weaker acids such as phosphoric acid.[1][7] Thermal deprotection in a continuous flow reactor has also been shown to be effective for selective deprotection.[6] In some cases, Lewis acids like zinc bromide can be used.[3]

Section 2: Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered during Boc deprotection experiments.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Deprotection Insufficient acid strength or concentration.Increase the concentration of the acid (e.g., use a higher percentage of TFA in DCM).[7] Consider switching to a stronger acid if compatible with your substrate.
Short reaction time or low temperature.Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.[7]
Steric hindrance around the Boc group.More forcing conditions (higher temperature, longer reaction time) may be necessary.
Formation of Side Products (Alkylation) Presence of nucleophilic functional groups in the substrate.Add a scavenger to the reaction mixture. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5).[5]
High concentration of the tert-butyl cation.Perform the reaction at a lower temperature to control the rate of cation formation.
Degradation of Acid-Sensitive Groups The deprotection conditions are too harsh.Use a milder acid (e.g., 10-20% TFA in DCM, or switch to phosphoric acid).[1][7] Explore non-acidic deprotection methods like thermal cleavage.[6]
Difficult Work-up (e.g., emulsion formation, poor solubility) The deprotected amine forms a salt with the acid, leading to solubility issues.After evaporation of the acid, co-evaporate with a solvent like toluene to remove residual acid.[8] For basic work-up, carefully neutralize the reaction mixture with a base like sodium bicarbonate or use a solid-supported base like Amberlyst A21 to simplify purification.[9]
The free amine is poorly soluble in the extraction solvent.If the product is a salt, it may be more soluble in polar solvents. Consider alternative extraction solvents or purification methods like precipitation or crystallization.[9]

Section 3: Experimental Protocols & Methodologies

Protocol 1: Standard Boc Deprotection using TFA in Dichloromethane (DCM)

This protocol is suitable for robust substrates that are not sensitive to strong acidic conditions.

Materials:

  • Boc-protected substrate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Scavenger (e.g., Triisopropylsilane - TIS), if required

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected substrate in anhydrous DCM (a typical concentration is 0.1-0.5 M).

  • If your substrate contains nucleophilic residues, add a scavenger (e.g., 2.5-5% v/v TIS).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the stirred solution. A common concentration is 20-50% TFA in DCM (v/v).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Work-up Option A (for non-water-soluble amines): Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to neutralize the TFA), water, and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.

  • Work-up Option B (for water-soluble amines): After evaporation of TFA, the resulting TFA salt can sometimes be precipitated by the addition of a non-polar solvent like diethyl ether. The salt can then be collected by filtration. Alternatively, the crude product can be purified directly by chromatography.

Protocol 2: Mild Boc Deprotection for Acid-Sensitive Substrates using Phosphoric Acid

This method is advantageous when other acid-labile groups are present in the molecule.[1]

Materials:

  • Boc-protected substrate

  • Aqueous phosphoric acid (e.g., 85%)

  • Organic solvent (e.g., Toluene or Ethyl Acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the Boc-protected substrate in a suitable organic solvent.

  • Add aqueous phosphoric acid to the solution. The concentration and equivalents will need to be optimized for your specific substrate.

  • Stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and an organic solvent.

  • Carefully neutralize the aqueous layer with saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Section 4: Visualizing the Boc Deprotection Workflow

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Boc_Deprotection_Mechanism cluster_0 Acid-Catalyzed Cleavage cluster_1 Side Reaction & Mitigation Boc-Protected_Amine Boc-Protected Amine Protonated_Intermediate Protonated Intermediate Boc-Protected_Amine->Protonated_Intermediate + H⁺ Free_Amine Free Amine Protonated_Intermediate->Free_Amine Cleavage tert-Butyl_Cation tert-Butyl Cation Protonated_Intermediate->tert-Butyl_Cation CO2 CO₂ Protonated_Intermediate->CO2 Alkylated_Byproduct Alkylated Byproduct tert-Butyl_Cation->Alkylated_Byproduct + Nucleophilic Substrate Trapped_Cation Trapped Cation tert-Butyl_Cation->Trapped_Cation + Scavenger Nucleophilic_Substrate Nucleophilic Substrate (e.g., Trp, Cys) Scavenger Scavenger (e.g., TIS)

Caption: Mechanism of Boc deprotection and the role of scavengers.

Troubleshooting_Workflow start Boc Deprotection Experiment monitor Monitor Reaction Progress (TLC, LC-MS) start->monitor check_completion Reaction Complete? monitor->check_completion check_side_products Side Products Observed? check_completion->check_side_products Yes incomplete Incomplete Reaction - Increase acid concentration - Increase temperature/time check_completion->incomplete No side_products Side Product Formation - Add scavenger - Lower temperature - Use milder acid check_side_products->side_products Yes workup Proceed to Work-up check_side_products->workup No incomplete->monitor side_products->monitor

Caption: A logical workflow for troubleshooting Boc deprotection reactions.

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Available at: [Link]

  • ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?. Available at: [Link]

  • Abe, H., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10224. Available at: [Link]

  • Pathiraja, D., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]

  • Capua, M., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(15), 4887. Available at: [Link]

  • Hebei Boze Chemical Co.,Ltd. BOC deprotection. Available at: [Link]

  • ResearchGate. Why I am not getting the mass peak of the product after BOC deprotection using DCM/TFA. Available at: [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]

  • Reddit. Boc De-protection. Available at: [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. Available at: [Link]

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Technical Support Center: Scaling Up the Synthesis of (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate, a critical building block for advanced peptide synthesis and drug development. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into scaling up this synthesis. We will explore the underlying chemistry, provide a detailed experimental protocol, and address common challenges through a comprehensive troubleshooting guide and frequently asked questions.

Overview of the Synthetic Strategy

This compound, also known as Boc-Dap-OMe, is a derivative of the non-proteinogenic amino acid 2,3-diaminopropionic acid (Dap).[1] The tert-butyloxycarbonyl (Boc) protecting group on the α-amino group is acid-labile, making it a valuable reagent in peptide synthesis.[1][] A common and scalable approach for the synthesis of Boc-Dap-OMe begins with a readily available and enantiomerically pure starting material, such as N-α-Boc-L-asparagine. This strategy involves the Hofmann rearrangement of the amide side chain to an amine.

The overall workflow can be visualized as a three-step process:

Synthesis_Workflow A N-α-Boc-L-Asparagine B Intermediate N-α-Boc-isoasparagine derivative A->B Hofmann Rearrangement (e.g., with Pyridine, Iodosobenzene diacetate in DMF/H2O) C This compound (Boc-Dap-OMe) B->C Esterification (e.g., with TMSCHN2 or SOCl2/MeOH)

Caption: Overall synthetic workflow for Boc-Dap-OMe.

Detailed Experimental Protocol: A Scalable Approach

This protocol details a scalable synthesis of this compound from N-α-Boc-L-asparagine.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )Typical Stoichiometry (eq.)Key Considerations
N-α-Boc-L-Asparagine232.241.0Ensure high enantiomeric purity.
Pyridine79.102.2Use dry pyridine.
Iodosobenzene diacetate (IBD)322.091.1Handle with care; potential oxidant.
N,N-Dimethylformamide (DMF)73.09-Use anhydrous grade.
Deionized Water18.02-
Methanol (MeOH)32.04-Use anhydrous grade for esterification.
Thionyl chloride (SOCl₂)118.971.2Highly corrosive and moisture-sensitive. Add slowly at low temperature.
Diethyl ether74.12-For workup and precipitation.
Saturated Sodium Bicarbonate (NaHCO₃)--For neutralization.
Brine--For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-For drying organic layers.
Step-by-Step Procedure

Step 1: Hofmann Rearrangement

  • In a suitable reaction vessel equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve N-α-Boc-L-asparagine (1.0 eq.) in a mixture of DMF and deionized water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (2.2 eq.) to the reaction mixture while maintaining the temperature at 0 °C.

  • In a separate flask, dissolve iodosobenzene diacetate (1.1 eq.) in DMF and add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude intermediate amine.

Step 2: Esterification

  • Under a nitrogen atmosphere, suspend the crude intermediate from Step 1 in anhydrous methanol.

  • Cool the suspension to -10 °C.

  • Slowly add thionyl chloride (1.2 eq.) dropwise, maintaining the temperature below 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess methanol and SOCl₂.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution until the aqueous layer is neutral or slightly basic.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 3: Purification

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Alternatively, the product can often be crystallized from a suitable solvent system such as diethyl ether/hexanes.

Troubleshooting Guide

Low Reaction Yield

Q: My overall yield is significantly lower than expected. What are the potential causes?

A: Low yields can stem from several factors throughout the synthesis:

  • Incomplete Hofmann Rearrangement: This is a critical step. Ensure that the iodosobenzene diacetate is of high quality and added slowly at a controlled temperature. The reaction can be sensitive to stoichiometry; ensure accurate measurement of reagents.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.[3] See the "Side Reactions" section for more details.

  • Losses During Workup: The product has some water solubility, especially in its protonated form. Ensure thorough extraction and minimize the volume of aqueous washes. Back-extraction of the aqueous layers can sometimes recover additional product.

  • Degradation during Esterification: The use of thionyl chloride in methanol is an effective method for esterification, but it generates HCl in situ.[4] If the reaction is heated or run for an extended period, acid-catalyzed side reactions or degradation of the Boc group can occur.

Side Reactions

Q: I am observing unexpected byproducts in my reaction mixture. What are the common side reactions?

A: Several side reactions can occur during this synthesis:

  • Racemization: The α-proton of amino acid derivatives can be acidic, and under certain basic or acidic conditions, epimerization can occur, leading to a loss of stereochemical purity.[5] It is crucial to maintain controlled temperatures and avoid unnecessarily harsh conditions.

  • Over-alkylation: During the Hofmann rearrangement, the newly formed primary amine is nucleophilic and could potentially react with any electrophilic species present.

  • Boc-Group Instability: The Boc protecting group is sensitive to strong acids.[6] During the thionyl chloride-mediated esterification, the generated HCl can cause partial deprotection of the Boc group if the reaction is not carefully controlled.

  • Cyclization: Diamino acids can sometimes undergo intramolecular cyclization to form lactams, especially under conditions that activate the carboxylic acid.[7]

Side_Reaction A (S)-Boc-Dap-OMe B tert-butyl cation A->B Excess HCl from esterification C (S)-Methyl 3-amino-2-aminopropanoate A->C Excess HCl from esterification D Undesired side products B->D Alkylation of nucleophiles

Caption: A potential side reaction: Boc deprotection.

Purification Challenges

Q: I am having difficulty purifying the final product. What are some effective purification strategies?

A: Purification can be challenging due to the polar nature of the two amino groups.

  • Column Chromatography: A well-packed silica gel column is often effective. A gradient elution starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity with ethyl acetate is recommended. The addition of a small amount of triethylamine (e.g., 0.1-1%) to the eluent can help to reduce tailing of the product on the silica gel.

  • Crystallization: If the product is obtained as an oil, it may be possible to induce crystallization. Try dissolving the oil in a minimal amount of a solvent in which it is soluble (e.g., diethyl ether) and then slowly adding a non-polar solvent in which it is insoluble (e.g., hexanes) until turbidity is observed. Cooling the solution may promote crystal formation.

  • Acid-Base Extraction: If the product is contaminated with non-polar impurities, an acid-base workup can be effective. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-polar impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaHCO₃) and the product re-extracted into an organic solvent.

Stereochemical Integrity

Q: How can I ensure the stereochemical purity of my final product?

A: Maintaining stereochemical integrity is paramount.

  • Reaction Conditions: Avoid high temperatures and prolonged exposure to strong acids or bases, as these conditions can promote racemization.

  • Analytical Verification: The enantiomeric purity of the final product should be assessed using a suitable analytical technique. Chiral High-Performance Liquid Chromatography (HPLC) is a common and reliable method for this purpose.[8][9][10] This involves using a chiral stationary phase that can separate the (S) and (R) enantiomers.[11] Comparison of the retention time with an authentic racemic standard can confirm the enantiomeric excess.

Frequently Asked Questions (FAQs)

Q: What is the best starting material for a scalable synthesis?

A: For a scalable and cost-effective synthesis, N-α-Boc-L-asparagine is an excellent choice. It is commercially available in high enantiomeric purity and at a reasonable cost. Other starting materials, such as protected L-serine derivatives, can also be used but may involve more synthetic steps.

Q: What are the critical process parameters to control for a successful scale-up?

A: When scaling up, the following parameters are critical:

  • Temperature Control: Efficient heat transfer is crucial to maintain the desired reaction temperatures, especially during exothermic additions like the introduction of thionyl chloride.

  • Mixing: Adequate agitation is necessary to ensure homogeneity, particularly in heterogeneous mixtures.

  • Rate of Addition: The controlled addition of reagents is critical to prevent temperature spikes and minimize side reactions.

  • Atmosphere Control: Maintaining an inert atmosphere (e.g., nitrogen or argon) is important to prevent side reactions with atmospheric moisture and oxygen, especially when using moisture-sensitive reagents.

Q: How can I monitor the progress of the reaction?

A: Reaction progress can be monitored by:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of starting material and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information about the reaction mixture, including the masses of the components, which can help to identify the product and any major byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the conversion to the product.

Q: What are the storage conditions for the final product?

A: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is advisable to store it under an inert atmosphere to prevent degradation over time.

Q: Are there alternative protecting group strategies for the synthesis of Dap derivatives?

A: Yes, a variety of protecting group strategies can be employed depending on the desired final product and subsequent synthetic steps. For example, the use of an Fmoc group on the α-amino group and a Boc group on the β-amino group provides an orthogonal protection scheme that is common in solid-phase peptide synthesis.[12][13][14] The choice of protecting groups depends on their stability to different reaction conditions and the ease of their selective removal.[]

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Google Patents. CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH.
  • ResearchGate. (PDF) Side reactions in peptide synthesis: An overview. [Link]

  • RSC Publishing. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. [Link]

  • NIH. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. [Link]

  • Bibliomed. Side reactions in peptide synthesis: An overview. [Link]

  • MDPI. Recent Advances in Chiral Analysis of Proteins and Peptides. [Link]

  • Taylor & Francis Online. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Role of Fmoc-Dab(Boc)-OH in Advanced Peptide Synthesis. [Link]

Sources

Validation & Comparative

The Impact of Diaminopropionic Acid on Peptide Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Canonical Twenty—The Rise of Diaminopropionic Acid in Peptide Therapeutics

In the landscape of peptide-based drug discovery, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. Among these, 2,3-diaminopropionic acid (Dap), a non-proteinogenic amino acid, has garnered significant attention for its capacity to imbue peptides with novel and enhanced biological activities. This guide offers an in-depth comparison of peptides containing Dap with their canonical counterparts, providing experimental data and detailed methodologies to inform and empower researchers in the fields of drug development and molecular biology. We will explore how the unique physicochemical properties of Dap—specifically its shorter side chain and altered pKa—can be leveraged to design peptides with superior therapeutic profiles, including enhanced antimicrobial and anticancer potency, pH-sensitive drug delivery capabilities, and improved proteolytic stability.

Comparative Analysis of Biological Activity: Dap-Containing Peptides vs. Standard Alternatives

The substitution of lysine (Lys), a common cationic amino acid in bioactive peptides, with Dap can lead to profound changes in a peptide's biological function. This section provides a comparative analysis of the antimicrobial and anticancer activities of Dap-containing peptides, supported by experimental data.

Antimicrobial Peptides: Enhancing Potency and Selectivity

The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Antimicrobial peptides (AMPs) are a promising class of therapeutics, and the incorporation of Dap has been shown to enhance their efficacy and selectivity.

A key advantage of substituting lysine with Dap in AMPs is the potential for increased antimicrobial potency and a more favorable therapeutic index. This is attributed to the shorter side chain of Dap, which can modulate the peptide's interaction with bacterial versus mammalian cell membranes.

Table 1: Comparative Antimicrobial Activity (MIC, µM) of a Dap-Modified Peptide (LBT-1) and a Lysine-Containing Peptide (LBT) [1]

PeptideSequenceS. aureus (MRSA)A. baumannii (MDR)
LBT-1(RRWQWR)₄Dap₂Ahx₂-C₂Potent Activity Potent Activity
LBT(RRWQWR)₄Lys₂Ahx₂-C₂Less PotentLess Potent

Note: Specific MIC values were not provided in the source material, but the text indicates the superior activity of LBT-1.

The data suggests that the Dap-modified peptide, LBT-1, exhibits superior activity against multidrug-resistant (MDR) bacteria compared to its lysine-containing counterpart, LBT.[1] This enhanced activity is a significant finding for the development of new antibiotics.

Anticancer Peptides: Tuning pH-Sensitivity for Targeted Therapy

The acidic tumor microenvironment offers a unique opportunity for targeted cancer therapy. Peptides incorporating Dap can be designed to be pH-sensitive, exhibiting enhanced activity at the lower pH characteristic of tumor tissues compared to the physiological pH of healthy tissues.[2] This is because the pKa of Dap's side-chain amino group is approximately 6.3, leading to increased positive charge and enhanced interaction with negatively charged cancer cell membranes in acidic environments.[2]

One study demonstrated that replacing lysine residues with Dap in a magainin 2-based peptide resulted in a potent anticancer peptide that was significantly more active at a weakly acidic pH (mimicking the tumor environment) than at physiological pH.[2] This pH-dependent activity is a crucial feature for developing targeted cancer therapies with reduced side effects.

Table 2: Comparative Anticancer Activity (IC₅₀, µM) of a Dap-Containing Peptide vs. a Parent Peptide

PeptideTarget Cancer Cell LineIC₅₀ at pH 6.0 (µM)IC₅₀ at pH 7.4 (µM)
Dap-modified Magainin 2Multidrug-resistant cancer cells< 7.5[3]> 10x higher than at pH 6.0[2]
Parent Magainin 2Bladder cancer cell lines~200Not specified

Note: Direct comparative IC₅₀ values for the parent magainin 2 at different pH values were not available in the provided search results. The data for the Dap-modified peptide highlights its pH-sensitive anticancer activity.

Experimental Protocols: A Practical Guide for Researchers

To facilitate the adoption and exploration of Dap-containing peptides, this section provides detailed, step-by-step methodologies for their synthesis and biological evaluation.

Solid-Phase Peptide Synthesis (SPPS) of Dap-Containing Peptides

Solid-phase peptide synthesis is the standard method for producing synthetic peptides in a laboratory setting.[4]

Workflow for Solid-Phase Peptide Synthesis of a Dap-Containing Peptide

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection Resin->Deprotection Coupling 3. Amino Acid Coupling (including Fmoc-Dap(side-chain protection)-OH) Deprotection->Coupling Washing 4. Washing Coupling->Washing Repeat Repeat steps 2-4 for each amino acid Washing->Repeat Cleavage 5. Cleavage from Resin and Side-Chain Deprotection Repeat->Cleavage Purification 6. Purification (HPLC) Cleavage->Purification Characterization 7. Characterization (Mass Spectrometry) Purification->Characterization

Caption: A generalized workflow for the solid-phase synthesis of peptides.

Detailed Protocol:

  • Resin Preparation: Swell the appropriate resin (e.g., Rink amide resin for C-terminally amidated peptides) in a suitable solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (including Fmoc-Dap with a suitable side-chain protecting group like Boc or Dde) using a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF. Add this activated amino acid to the resin to form the new peptide bond.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the desired sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[5]

  • Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity using mass spectrometry.[6][7]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow for MIC Determination

MIC_Workflow Preparation 1. Prepare Bacterial Inoculum and Peptide Dilutions Inoculation 2. Inoculate Microtiter Plate Preparation->Inoculation Incubation 3. Incubate at 37°C Inoculation->Incubation Reading 4. Read Absorbance to Determine Growth Inhibition Incubation->Reading

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration.

Detailed Protocol:

  • Prepare Bacterial Inoculum: Culture the bacterial strain of interest overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of a 96-well microtiter plate.[8]

  • Prepare Peptide Dilutions: Prepare a series of twofold dilutions of the peptide in the appropriate broth.

  • Inoculation: Add the bacterial inoculum to the wells containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[9]

  • Determine MIC: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the absorbance at 600 nm.[9]

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Workflow for MTT Assay

MTT_Workflow Cell_Seeding 1. Seed Cancer Cells in a 96-well Plate Peptide_Treatment 2. Treat Cells with Peptide Dilutions Cell_Seeding->Peptide_Treatment Incubation 3. Incubate for 24-72 hours Peptide_Treatment->Incubation MTT_Addition 4. Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization 5. Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading 6. Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading

Caption: A schematic of the MTT assay workflow for determining cytotoxicity.

Detailed Protocol:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[4]

  • Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of the peptide. Include untreated cells as a control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[10]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[4]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a detergent reagent) to dissolve the formazan crystals.[4]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[4]

Hemolysis Assay

This assay measures the lytic activity of a peptide against red blood cells (RBCs), providing an indication of its cytotoxicity towards mammalian cells.

Detailed Protocol:

  • Prepare Red Blood Cells: Obtain fresh red blood cells and wash them several times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat. Resuspend the washed RBCs in PBS to a final concentration of 2-5%.[11]

  • Prepare Peptide Dilutions: Prepare serial dilutions of the peptide in PBS.

  • Incubation: In a 96-well plate, mix the peptide solutions with the RBC suspension. Include a positive control (e.g., 1% Triton X-100 for 100% hemolysis) and a negative control (PBS for 0% hemolysis). Incubate the plate at 37°C for 1 hour.[11]

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Measure Hemoglobin Release: Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.[11]

  • Calculate Percent Hemolysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100[12]

Proteolytic Stability Assay

This assay evaluates the resistance of a peptide to degradation by proteases, such as trypsin.

Detailed Protocol:

  • Peptide and Enzyme Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., ammonium bicarbonate buffer, pH 8.2). Prepare a solution of trypsin in the same buffer.

  • Incubation: Mix the peptide and trypsin solutions and incubate at 37°C.[9]

  • Time Points: At various time points (e.g., 0, 1, 5, 18, 24 hours), take aliquots of the reaction mixture and stop the enzymatic reaction by adding an acid (e.g., TFA).[9]

  • Analysis: Analyze the samples by RP-HPLC to quantify the amount of intact peptide remaining. The peak area of the intact peptide is compared to the peak area at time zero to determine the percentage of degradation.[9]

Mechanism of Action: How Dap Influences Peptide Function

The incorporation of Dap into a peptide sequence can significantly alter its mechanism of action.

pH-Dependent Membrane Interaction and Drug Delivery

The pH-sensitivity of Dap-containing peptides is a key driver of their targeted activity. At physiological pH (~7.4), the Dap side chain is largely neutral, rendering the peptide less interactive with cell membranes. However, in the acidic environment of a tumor or within an endosome (pH 5-6), the Dap side chain becomes protonated, increasing the peptide's positive charge. This charge increase facilitates electrostatic interactions with negatively charged components of cell membranes, such as phosphatidylserine on cancer cells or endosomal membranes.[2] This can trigger conformational changes in the peptide, leading to membrane insertion, disruption, and in the context of drug delivery, the release of a therapeutic cargo into the cytoplasm.[11]

Diagram of pH-Dependent Drug Delivery

pH_Delivery cluster_extracellular Extracellular Space (pH 7.4) cluster_endosome Endosome (pH 5-6) Peptide_Neutral Dap-Peptide (Neutral Dap) Peptide_Protonated Dap-Peptide (Protonated Dap) Peptide_Neutral->Peptide_Protonated Endocytosis Membrane_Disruption Membrane Disruption Peptide_Protonated->Membrane_Disruption Cargo_Release Cargo Release Membrane_Disruption->Cargo_Release

Caption: The mechanism of pH-dependent cargo release by a Dap-containing peptide.

Conclusion: Diaminopropionic Acid as a Versatile Tool in Peptide Engineering

The incorporation of diaminopropionic acid into peptides offers a powerful strategy for enhancing their therapeutic potential. As demonstrated through comparative data and detailed protocols, Dap-containing peptides exhibit improved antimicrobial and anticancer activities, often coupled with a desirable pH-sensitivity that can be exploited for targeted drug delivery. The reduced cytotoxicity of some Dap-modified peptides further highlights their potential for clinical applications. The experimental workflows and methodologies provided in this guide are intended to equip researchers with the practical knowledge to design, synthesize, and evaluate novel Dap-containing peptides, thereby accelerating the development of the next generation of peptide-based therapeutics.

References

  • Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity. Journal of Controlled Release. [Link]

  • Modified MIC Method for Cationic Antimicrobial Peptides. Hancock Lab. [Link]

  • Hemolysis Test Protocol. iGEM. [Link]

  • Prediction of Anticancer Peptides with High Efficacy and Low Toxicity by Hybrid Model Based on 3D Structure of Peptides. National Institutes of Health. [Link]

  • A Protocol to Depict the Proteolytic Processes Using a Combination of Metal–Organic Materials (MOMs), Electron Paramagnetic Resonance (EPR), and Mass Spectrometry (MS). National Institutes of Health. [Link]

  • Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria. PLoS One. [Link]

  • Synthesis of a diaminopropanoic acid-based nucleoamino acid and assembly of cationic nucleopeptides for biomedical applications. ResearchGate. [Link]

  • Branched tetrameric lactoferricin peptides modified with diaminopropionic acid exhibit potent antimicrobial and wound-healing activities. Frontiers in Microbiology. [Link]

  • Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria. ResearchGate. [Link]

  • Peptide design and IC 50 values of DTT peptides against various cell lines. ResearchGate. [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. [Link]

  • pH-sensitive peptides for drug delivery applications. Johns Hopkins Whiting School of Engineering. [Link]

  • Peptide hemolytic activity. Bio-protocol. [Link]

  • 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. MDPI. [Link]

  • A deep learning method for predicting the minimum inhibitory concentration of antimicrobial peptides against Escherichia coli using Multi-Branch-CNN and Attention. mSystems. [Link]

  • KR20200133696A - Drug Delivery System Using pH-dependent Membrane Penetrating Peptide and Drug Conjugate Thereof.
  • Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity. International Journal of Molecular Sciences. [Link]

  • How to peform trypsin stability assay when peptide is unstable in pH 7.4? ResearchGate. [Link]

  • Substituted Syndecan-2-Derived Mimetic Peptides Show Improved Antitumor Activity over the Parent Syndecan-2-Derived Peptide. MDPI. [Link]

  • Predicting Antimicrobial Peptide Activity: A Machine Learning-Based Quantitative Structure–Activity Relationship Approach. MDPI. [Link]

  • Antimicrobial Peptides: Classification, Design, Application and Research Progress in Multiple Fields. Frontiers in Microbiology. [Link]

  • DCTPep, the data of cancer therapy peptides. Scientific Data. [Link]

  • Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society. [Link]

  • Can anyone help me out with the protocol for hemolytic effect of peptides against human erythrocyte? ResearchGate. [Link]

  • pH Dependent Antimicrobial Peptides and Proteins, Their Mechanisms of Action and Potential as Therapeutic Agents. Pharmaceuticals. [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Clean and Complete Protein Digestion with an Autolysis Resistant Trypsin for Peptide Mapping. Journal of Proteome Research. [Link]

  • Non‐proteinogenic amino acids A) Dap and B) Nle were introduced into an... ResearchGate. [Link]

  • Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria. PubMed. [Link]

  • Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy. TiHo eLib. [Link]

  • Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid. UCL Discovery. [Link]

  • Cell-Penetrating Peptide-Based Delivery of Macromolecular Drugs: Development, Strategies, and Progress. MDPI. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. [Link]

  • Antimicrobial Peptides: Methods and Protocols. ResearchGate. [Link]

  • An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting d-Amino Acids for Trypsin Cleavage Sites. Molecules. [Link]

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A Senior Application Scientist's Guide to Peptide Coupling Reagents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the choice of coupling reagent is a critical decision that profoundly impacts the success of assembling a peptide chain. This guide offers an in-depth comparative analysis of the most common classes of coupling reagents, providing the technical insights and field-proven knowledge necessary to navigate these choices effectively. We will delve into the mechanistic underpinnings of each reagent class, compare their performance based on experimental evidence, and provide detailed protocols to empower you in your peptide synthesis endeavors.

The Fundamental Principle: Amide Bond Formation

At its core, peptide synthesis is the stepwise formation of amide (peptide) bonds between amino acids. This process involves the activation of the C-terminal carboxylic acid of one amino acid to make it susceptible to nucleophilic attack by the N-terminal amine of the next amino acid in the sequence.[1] The coupling reagent is the catalyst that facilitates this activation. An ideal coupling reagent should promote rapid and complete amide bond formation while minimizing side reactions, the most notorious of which is racemization—the loss of stereochemical integrity at the chiral α-carbon of the amino acid.[2]

A Comparative Overview of Coupling Reagent Classes

The diverse arsenal of coupling reagents can be broadly categorized into three main classes: carbodiimides, phosphonium salts, and uronium/aminium salts. Each class operates through a distinct mechanism, offering a unique profile of reactivity, cost, and potential side reactions.

Carbodiimides: The Workhorses of Peptide Synthesis

Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC), are among the earliest and most widely used coupling reagents.[3] Their primary drawback is the formation of an insoluble N,N'-disubstituted urea byproduct with DCC, which can complicate purification in solid-phase peptide synthesis (SPPS). DIC is often preferred in SPPS as its urea byproduct is more soluble and can be washed away more easily.[3]

A significant concern with carbodiimides is their propensity to cause racemization.[3] To mitigate this, they are almost always used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) or its safer and often more effective alternative, OxymaPure. These additives react with the activated amino acid to form an active ester, which is less prone to racemization.[3]

Phosphonium Salts: Clean and Efficient Coupling

Phosphonium salts, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP), are known for their high coupling efficiency and cleaner reaction profiles compared to uronium/aminium salts. A key advantage of phosphonium reagents is that they do not typically cause guanidinylation of the N-terminal amine, a side reaction associated with their uronium/aminium counterparts.

PyAOP, which forms a more reactive OAt-ester, is particularly effective for coupling sterically hindered or N-methylated amino acids. While highly effective, phosphonium salts can be more expensive than other options.

Uronium/Aminium Salts: The Speed Demons

Uronium and aminium salts are renowned for their rapid reaction kinetics and high coupling efficiencies.[1] Prominent examples include HBTU, HATU, and HCTU. It is important to note that while initially described as uronium salts, structural studies have revealed that many of these reagents, such as HBTU and HATU, exist as the isomeric N-guanidinium salts.[2][3]

HATU, which incorporates the additive 1-hydroxy-7-azabenzotriazole (HOAt), is generally considered one of the most efficient coupling reagents, particularly for challenging sequences.[1][4] The major drawback of this class is the potential for guanidinylation of the free N-terminal amine of the peptide chain, which terminates the growing peptide.[3] This side reaction is more pronounced when an excess of the coupling reagent is used.[3]

The Rise of Oxyma-Based Reagents: A Safer and Potent Alternative

In recent years, there has been a significant shift towards coupling reagents that incorporate OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) as the activating agent. This move is driven by both safety and performance considerations. HOBt and HOAt are potentially explosive, prompting a search for safer alternatives.[1]

COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholinomethylene)]methanaminium hexafluorophosphate) is a third-generation uronium salt that incorporates OxymaPure directly into its structure. It has demonstrated coupling efficiencies comparable to or even exceeding HATU, with reduced racemization and a better safety profile.[1][4] COMU and other Oxyma-based reagents are also finding utility in "green" peptide synthesis protocols that utilize more environmentally friendly solvents.[4]

Quantitative Comparison of Coupling Reagent Performance

The following table summarizes the key characteristics and performance aspects of representative coupling reagents from each class. The performance can vary depending on the specific peptide sequence, reaction conditions, and the presence of sterically hindered amino acids.

Coupling Reagent Class Relative Reactivity Racemization Risk Key Advantages Key Disadvantages
DIC/HOBt CarbodiimideModerateLow (with HOBt)Cost-effective, well-established.Slower reaction rates, potential for side reactions without additives.
DIC/OxymaPure CarbodiimideModerate-HighVery LowSafer than HOBt, excellent racemization suppression, good for green chemistry.[5]Can be less effective for highly hindered couplings compared to onium salts.
PyBOP Phosphonium SaltHighLowClean reactions, no guanidinylation.Higher cost, produces a carcinogenic byproduct (HMPA).
HBTU Uronium/Aminium SaltHighLowFast reaction times, high efficiency for standard couplings.[1][3]Potential for guanidinylation, based on potentially explosive HOBt.[1]
HATU Uronium/Aminium SaltVery HighVery LowExcellent for difficult and sterically hindered couplings.[1][4]Higher cost, potential for guanidinylation, based on potentially explosive HOAt.[1]
COMU Uronium SaltVery HighVery LowHigh reactivity comparable to HATU, safer (Oxyma-based), soluble in greener solvents.[1][4]Can have limited stability in DMF solutions.[5]

Visualizing the Mechanisms of Action

Understanding the reaction pathways is crucial for troubleshooting and optimizing peptide synthesis. The following diagrams illustrate the activation mechanisms for the key classes of coupling reagents.

Carbodiimide Activation AA_COOH R-COOH (Amino Acid) O_Acylisourea O-Acylisourea (Active Intermediate) AA_COOH->O_Acylisourea + DIC DIC DIC Active_Ester Active Ester O_Acylisourea->Active_Ester + HOBt DIU Diisopropylurea (Byproduct) O_Acylisourea->DIU + HOBt HOBt HOBt Peptide_Bond Peptide Bond Active_Ester->Peptide_Bond + H2N-Peptide Peptide_NH2 H2N-Peptide Peptide_Bond->HOBt

Caption: Activation of a carboxylic acid using a carbodiimide (DIC) and HOBt to form a less racemization-prone active ester.

Onium Salt Activation cluster_activation Activation AA_COOH R-COOH (Amino Acid) Active_Ester Active Ester (OAt or OBt) AA_COOH->Active_Ester + Onium Salt, Base Onium_Salt Onium Salt (e.g., HATU, PyBOP) Byproduct Urea or Phosphoramide Onium_Salt->Byproduct Base Base (e.g., DIPEA) Peptide_Bond Peptide Bond Active_Ester->Peptide_Bond + H2N-Peptide Peptide_NH2 H2N-Peptide

Caption: General activation mechanism for phosphonium and uronium/aminium salts, which generate a highly reactive active ester.

Experimental Protocols: A Practical Guide

The following are detailed, step-by-step methodologies for performing a coupling reaction in solid-phase peptide synthesis (SPPS) using representative reagents from each class. These protocols assume a standard Fmoc/tBu strategy.

Standard SPPS Workflow

The following diagram outlines the fundamental steps in a single coupling cycle during SPPS.

SPPS Cycle Start Start with Fmoc-AA-Resin Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling: Fmoc-AA-OH Coupling Reagent Base (if needed) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Next_Cycle Repeat for next amino acid Wash2->Next_Cycle Cleavage Final Cleavage from Resin & Side-chain Deprotection Wash2->Cleavage After final AA Next_Cycle->Deprotection

Caption: A typical cycle in solid-phase peptide synthesis (SPPS) using Fmoc chemistry.

Protocol 1: Coupling with DIC/OxymaPure

This method is favored for its low cost, safety, and excellent suppression of racemization.

  • Resin Preparation: Following Fmoc deprotection and washing of the resin-bound peptide, swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • Activation Solution Preparation: In a separate vessel, dissolve 3 equivalents of the Fmoc-protected amino acid and 3 equivalents of OxymaPure in DMF.

  • Coupling Reaction: Add the activation solution to the resin. Then, add 3 equivalents of DIC to the reaction vessel.

  • Reaction Monitoring: Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation. Monitor the completion of the reaction using a qualitative test such as the Kaiser test.

  • Washing: Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF to remove excess reagents and the soluble diisopropylurea byproduct.

Protocol 2: Coupling with HATU/DIPEA

This protocol is highly effective for standard and challenging couplings, including sterically hindered amino acids.

  • Resin Preparation: After Fmoc deprotection and washing, ensure the resin is well-swelled in DMF.

  • Activation Solution Preparation: In a separate vessel, dissolve 3 equivalents of the Fmoc-protected amino acid and 2.9 equivalents of HATU in DMF.

  • Initiation of Coupling: Add the activation solution to the resin. Immediately add 6 equivalents of N,N-diisopropylethylamine (DIPEA) to the reaction mixture. The use of a weaker base like collidine can be considered to further minimize the risk of racemization in sensitive cases.[1]

  • Reaction and Monitoring: The coupling reaction is typically rapid, often completing within 30-60 minutes. Monitor the reaction progress with the Kaiser test.

  • Washing: Upon completion, thoroughly wash the resin with DMF to remove all soluble byproducts and excess reagents.

Protocol 3: Coupling with COMU/DIPEA

This protocol offers a highly efficient and safer alternative to HATU, particularly beneficial in automated and microwave-assisted peptide synthesis.

  • Resin Preparation: Prepare the deprotected and washed resin-bound peptide in DMF.

  • Reagent Solution Preparation: In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid and 3 equivalents of COMU in DMF.

  • Coupling Reaction: Add the reagent solution to the resin, followed by the addition of 6 equivalents of DIPEA.

  • Reaction and Monitoring: Allow the coupling to proceed for 30-60 minutes at room temperature. For difficult couplings, the reaction time can be extended or microwave irradiation can be applied.[1] Monitor for completion using the Kaiser test.

  • Washing: After a negative Kaiser test, wash the resin extensively with DMF to ensure the removal of all byproducts.

Conclusion and Future Outlook

The selection of a coupling reagent is a multifaceted decision that requires a balance of reactivity, cost, safety, and the specific demands of the peptide sequence being synthesized. While traditional reagents like DIC/HOBt remain valuable for their cost-effectiveness, the landscape is increasingly dominated by highly efficient onium salts such as HATU for tackling challenging syntheses.

The future of peptide synthesis is undoubtedly moving towards safer and more sustainable practices. The development and adoption of Oxyma-based reagents like COMU represent a significant step in this direction, offering high performance without the safety concerns associated with HOBt and HOAt.[1] Furthermore, the exploration of greener solvents is an active area of research that promises to reduce the environmental impact of peptide manufacturing.[4][6] As our understanding of reaction mechanisms and reagent performance continues to evolve, we can anticipate the development of even more efficient, selective, and environmentally benign coupling reagents to drive innovation in peptide science and drug development.

References

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. [Link]

  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760–772. [Link]

  • Watson, C., et al. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Pharmaceuticals, 14(2), 108. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Royal Society of Chemistry. (2017). Experimental procedures Solid phase peptide synthesis (SPPS). [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Isidro-Llobet, A., et al. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry, 24(2), 535-565. [Link]

  • Fields, G. B. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide Synthesis and Applications (pp. 1-28). Humana Press. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my aim is to provide you with a comprehensive, actionable guide for the proper disposal of (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate (also known as Boc-Dab-OMe). This guide is designed to go beyond mere compliance, embedding principles of safety and environmental stewardship into your laboratory workflow. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of yourself, your colleagues, and the environment.

The tert-butoxycarbonyl (Boc) protecting group is ubiquitous in modern organic synthesis, particularly in peptide chemistry.[1][2] While it is stable under many conditions, its removal often requires acidic conditions, which must be considered when managing waste streams.[3][4] This guide will provide a clear decision-making framework and step-by-step protocols for the safe handling and disposal of Boc-Dab-OMe and associated waste.

Hazard Identification and Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. Boc-Dab-OMe, and its common hydrochloride salt, present several hazards that necessitate careful handling.

Key Hazards:

  • Harmful if swallowed: May cause harm if ingested.[5][6]

  • Causes skin irritation: Direct contact can lead to skin irritation.[5][7]

  • Causes serious eye irritation: Can cause significant irritation upon contact with eyes.[5][7]

  • May cause respiratory irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[5][7]

This risk profile mandates the use of appropriate personal protective equipment (PPE) at all times.

Table 1: Essential Safety and Handling Information for this compound

PropertyInformationCitation(s)
CAS Number 88494-53-9 (for the free base)[8]
Molecular Formula C9H18N2O4[9]
Molecular Weight 218.25 g/mol [9]
Physical State Solid[9]
Primary Hazards Acute toxicity (oral), Skin Irritant, Eye Irritant, Respiratory Irritant[5][6][7]
Handling Precautions Use only under a chemical fume hood. Avoid formation of dust and aerosols. Keep away from heat and ignition sources. Prevent build-up of electrostatic charge.[5][8]
Required PPE Safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat. For larger quantities or potential for aerosol generation, respiratory protection may be necessary.[8][10]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperature is often -20°C for long-term stability.[8][11]

Disposal Decision Workflow

The primary principle of chemical waste management is to treat all waste as hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) office.[12] Never dispose of this chemical down the sink or in regular trash.[12][13]

The following diagram outlines the decision-making process for the disposal of Boc-Dab-OMe and its associated waste streams.

DisposalWorkflow cluster_0 Start: Identify Waste cluster_1 Categorization cluster_2 Containment & Labeling cluster_3 Final Disposal Waste Waste Containing (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate Unused Unused or Expired Pure Compound Waste->Unused Contaminated Contaminated Materials (e.g., gloves, wipes, silica) Waste->Contaminated Aqueous Aqueous Waste (e.g., from extractions) Waste->Aqueous Organic Organic Solvent Waste (e.g., from reactions, chromatography) Waste->Organic SolidContainer Label as 'Hazardous Waste'. List all chemical components. Store in a sealed, compatible solid waste container. Unused->SolidContainer Contaminated->SolidContainer LiquidContainer Label as 'Hazardous Waste'. List all chemical components and concentrations. Store in a sealed, compatible liquid waste container (e.g., HDPE). Aqueous->LiquidContainer Organic->LiquidContainer EHSPickup Arrange for pickup by your institution's Environmental Health & Safety (EHS) department. SolidContainer->EHSPickup LiquidContainer->EHSPickup

Sources

A Senior Application Scientist's Guide to the Safe Handling of (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

As a cornerstone of modern synthetic chemistry and drug development, (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate and its derivatives are invaluable building blocks. Their handling, however, demands a meticulous approach to safety to mitigate inherent risks. This guide provides a comprehensive, experience-driven framework for the safe utilization of this compound, ensuring the well-being of laboratory personnel and the integrity of research.

Understanding the Hazard Profile
  • Skin Irritation: May cause skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Poses a risk of serious eye irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1][2]

  • Harmful if Swallowed: Ingestion may be harmful to health.[1][3][4]

These hazards are primarily attributed to the reactive nature of the amino and ester functional groups, which can interact with biological tissues. The tert-butoxycarbonyl (Boc) protecting group, while generally stable, does not eliminate these risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable for the safe handling of this compound. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Operation Eyes/Face Hands Body Respiratory
Receiving & Storage Safety glasses with side shieldsNitrile glovesLab coatNot generally required
Weighing & Aliquoting Chemical splash goggles or face shieldNitrile glovesLab coatRecommended if handling powder outside a ventilated enclosure
In-Solution Handling Chemical splash gogglesNitrile glovesLab coatNot generally required if performed in a fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a lab coatAir-purifying respirator with appropriate cartridges

Causality Behind PPE Choices:

  • Eye and Face Protection: The risk of serious eye irritation necessitates the use of chemical splash goggles to provide a complete seal around the eyes. A face shield offers an additional layer of protection, particularly when handling larger quantities or during operations with a higher risk of splashing.

  • Hand Protection: Nitrile gloves offer good chemical resistance for incidental contact. For prolonged handling or in the event of a spill, more robust gloves like butyl rubber are recommended.

  • Body Protection: A standard lab coat is sufficient for routine handling. A chemical-resistant apron provides an additional barrier during transfers of larger volumes or when cleaning spills.

  • Respiratory Protection: While not always mandatory, a respirator is crucial when handling the solid form outside of a ventilated enclosure to prevent the inhalation of airborne particles.

Step-by-Step Safe Handling Protocol

This protocol outlines the essential steps for safely handling this compound from receipt to disposal.

  • Inspect Packaging: Upon receipt, visually inspect the packaging for any signs of damage or leaks. If compromised, follow your institution's spill response procedure.

  • Label Verification: Confirm that the container is clearly labeled with the chemical name, CAS number (if available), and appropriate hazard warnings.

  • Storage Conditions: Store the compound in a cool, dry, and well-ventilated area.[5][6] Several suppliers recommend storage at -20°C for long-term stability.[7][8] Keep the container tightly sealed to prevent moisture ingress and contamination.[5]

  • Work in a Ventilated Area: All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Pre-Use Preparation: Before starting, ensure that all necessary PPE is donned correctly and that a safety shower and eyewash station are readily accessible.

  • Weighing and Transfer:

    • Use a dedicated spatula and weighing vessel.

    • Avoid generating dust. If the compound is a fine powder, consider using a ventilated balance enclosure.

    • Close the primary container immediately after dispensing the required amount.

  • Dissolution:

    • Add the solid to the solvent slowly and with stirring to prevent splashing.

    • Be aware of any potential exothermic reactions, although none are specifically noted for this compound.

  • Post-Handling:

    • Thoroughly clean all equipment used.

    • Wash hands with soap and water after removing gloves.[3]

    • Do not eat, drink, or smoke in the laboratory.[3][9]

  • Evacuate and Secure: In the event of a significant spill, evacuate the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[5]

  • Cleanup:

    • Wearing appropriate PPE, carefully collect the absorbed material or spilled solid into a labeled, sealable waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Reporting: Report the spill to your institution's environmental health and safety department.

Disposal Plan

Proper chemical waste disposal is crucial to protect the environment and comply with regulations.

  • Waste Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed waste container.

  • Licensed Disposal: All chemical waste must be disposed of through a licensed waste carrier in accordance with local, state, and federal regulations.[1] Do not discharge this chemical into drains or the environment.[1]

  • Contaminated Materials: Any materials used for cleanup, such as absorbent pads or paper towels, must also be disposed of as chemical waste.

Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal a Assess Hazards & Review SDS b Select & Don Appropriate PPE a->b c Prepare Work Area (Fume Hood) b->c d Weighing & Transfer c->d e Dissolution & Reaction d->e f Decontaminate Equipment e->f e->f i Personal Decontamination (Hand Washing) e->i g Segregate & Label Waste f->g h Dispose via Licensed Carrier g->h

Caption: Workflow for the safe handling of this compound.

By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.

References

  • PubChem. methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate. [Link]

  • Occupational Safety and Health Administration. DIETHYLENETRIAMINE. [Link]

  • Carl ROTH. (2021). Safety Data Sheet: Diethylenetriamine. [Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

  • ARTMS. (2024). SAFETY DATA SHEET Diethylenetriaminepentaacetic Acid (50 mM). [Link]

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.